PF-07957472
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H32N6O |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylpiperazin-1-yl)-N-[1-[2-(1-methylpyrazol-4-yl)quinolin-4-yl]cyclopropyl]benzamide |
InChI |
InChI=1S/C29H32N6O/c1-20-8-9-22(35-14-12-33(2)13-15-35)16-24(20)28(36)32-29(10-11-29)25-17-27(21-18-30-34(3)19-21)31-26-7-5-4-6-23(25)26/h4-9,16-19H,10-15H2,1-3H3,(H,32,36) |
Clave InChI |
MMVYUHFDLZLNDJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
PF-07957472 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of PF-07957472
Introduction
This compound is an investigational, orally active antiviral agent developed as a therapeutic for COVID-19. Its mechanism of action is centered on the potent and selective inhibition of the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a critical enzyme for the virus, playing a dual role in both viral replication and the evasion of the host's innate immune response.[3][4] This guide provides a detailed examination of the molecular interactions, biochemical effects, and antiviral activity of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of SARS-CoV-2 PLpro
The primary target of this compound is the SARS-CoV-2 papain-like protease (PLpro), one of two essential cysteine proteases encoded by the viral genome.[2][5] PLpro is a specific domain within the large non-structural protein 3 (Nsp3) of the virus.[3][6]
The mechanism of this compound is multifaceted, disrupting two key functions of PLpro:
-
Inhibition of Viral Polyprotein Processing: Upon viral entry into a host cell, the SARS-CoV-2 RNA genome is translated into large polyproteins. PLpro is responsible for cleaving specific sites within these polyproteins to release individual non-structural proteins (Nsps) that are essential for forming the viral replicase-transcriptase complex (RTC). By inhibiting PLpro, this compound prevents the proper processing of the viral polyprotein, thereby blocking the formation of a functional RTC and halting viral replication.[3][4]
-
Restoration of Host Innate Immunity: PLpro also possesses deubiquitinase and deISGylase activity.[3][6] It can remove ubiquitin and interferon-stimulated gene 15 (ISG15) protein modifications from host cell proteins. This activity is a crucial viral immune evasion strategy, as it dampens the host's antiviral interferon signaling pathways.[4] By blocking this function, this compound helps to restore the host's natural innate immune response against the viral infection.[3]
Structural studies using X-ray crystallography have elucidated the binding of this compound to the PLpro active site, providing a rationale for its enhanced potency compared to earlier inhibitors like GRL0617.[7]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of PLpro in the SARS-CoV-2 lifecycle and the inhibitory action of this compound.
Caption: SARS-CoV-2 PLpro function and inhibition by this compound.
Quantitative Data Summary
The potency and antiviral activity of this compound have been characterized through various in vitro assays.
Table 1: In Vitro Potency and Antiviral Activity
| Parameter | Value | Cell Line / Assay Condition | Reference |
| EC50 (Antiviral Activity) | 13.9 nM | SARS-CoV-2 infected Normal Human Bronchial Epithelial (NHBE) cells | [1] |
| EC90 (Antiviral Activity) | 56.7 nM | Differentiated Normal Human Bronchial Epithelial (dNHBE) cells | [2] |
| EC50 (Antiviral Activity) | 51.9 µM* | Vero E6 cells (with P-glycoprotein inhibitor) | [3] |
*Note: This value is for the initial compound GRL0617 (1), which was the starting point for the machine learning-driven discovery of this compound. Subsequent optimization led to significant improvements in potency.[3][8]
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
PLpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLpro.
-
Principle: A synthetic peptide substrate containing a PLpro cleavage site is flanked by a fluorophore and a quencher. In the intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). When PLpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Methodology:
-
Recombinant SARS-CoV-2 PLpro enzyme is incubated in assay buffer.
-
Serial dilutions of this compound (or control compounds) are added to the enzyme solution and pre-incubated.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is determined.
-
Cellular Antiviral Assay (Cytopathic Effect - CPE)
This assay measures the ability of a compound to protect host cells from virus-induced death.
-
Principle: SARS-CoV-2 infection leads to cell death, known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus protect the cells from CPE.
-
Methodology:
-
Host cells (e.g., NHBE or Vero E6) are seeded in multi-well plates.[1][3]
-
Cells are treated with various concentrations of this compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®) that measures ATP content, an indicator of metabolically active cells.
-
The half-maximal effective concentration (EC50), the drug concentration that provides 50% protection against CPE, is calculated.
-
In Vivo Efficacy in Murine Infection Model
This study evaluates the antiviral efficacy of the compound in a living organism.
-
Principle: A mouse-adapted strain of SARS-CoV-2 is used to establish a reproducible infection in mice. The efficacy of this compound is determined by its ability to reduce viral load and disease pathology.
-
Methodology:
-
Mice are infected intranasally with a mouse-adapted SARS-CoV-2 strain.
-
Treatment with this compound (administered orally) or a vehicle control is initiated. Dosing regimens can vary (e.g., 30, 150, and 500 mg/kg).[2]
-
After a set period of infection and treatment, animals are euthanized.
-
Lungs and other relevant tissues are harvested.
-
The primary endpoint, viral titer in the lungs, is quantified using methods such as plaque assays or RT-qPCR.
-
Secondary endpoints may include changes in body weight, clinical signs of disease, and lung histopathology.
-
Drug Discovery and Evaluation Workflow
The discovery of this compound was notably accelerated by a machine learning-driven approach, which guided the medicinal chemistry efforts.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound is a potent, orally available inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2] Its dual mechanism of action—disrupting viral polyprotein processing and counteracting viral suppression of the host's innate immunity—makes PLpro an attractive and differentiated target for antiviral therapy.[2] The machine learning-driven discovery and subsequent preclinical evaluations have demonstrated its robust in vitro and in vivo efficacy, establishing this compound as a valuable tool for studying PLpro-targeted therapeutics and a promising candidate for the treatment of COVID-19.[2][3][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Machine-learning and structure-based discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienft.com [scienft.com]
PF-07957472: A Technical Guide to its Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is an orally active, potent, and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3][4] As a critical enzyme for viral replication and an antagonist of the host's innate immune response, PLpro is a key target for antiviral drug development.[2][5] This technical guide provides an in-depth overview of this compound, including its target, mechanism of action, quantitative data, and detailed experimental protocols.
Target Protein: SARS-CoV-2 Papain-like Protease (PLpro)
The primary target of this compound is the SARS-CoV-2 papain-like protease (PLpro).[1][2][3][4] PLpro is a cysteine protease encoded within the non-structural protein 3 (nsp3) of the viral genome. It plays a dual role in the viral life cycle:
-
Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyprotein at three specific sites, releasing nsp1, nsp2, and nsp3, which are essential components of the viral replication and transcription complex.
-
Innate Immune Evasion: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins. This interference with post-translational modifications disrupts the host's innate immune signaling pathways, thereby dampening the antiviral response.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 | 13.9 nM | Cytopathic effect in SARS-CoV-2 infected Normal Human Bronchial Epithelial (NHBE) cells | [1] |
| EC90 | 56.7 nM | Differentiated Normal Human Bronchial Epithelial (dNHBE) cells | [5] |
| Ki | 1.8 µM (for parent compound GRL0617) | Fluorescence Resonance Energy Transfer (FRET)-based substrate cleavage assay | [5] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
This assay is employed to determine the in vitro inhibitory potency of compounds against PLpro.
Principle: A fluorogenic peptide substrate containing a cleavage site for PLpro is flanked by a fluorescent donor and a quencher molecule. In the uncleaved state, the fluorescence is quenched. Upon cleavage by PLpro, the donor and quencher are separated, resulting in a measurable increase in fluorescence.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
FRET-based peptide substrate (e.g., derived from a natural cleavage sequence).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100).[6]
-
Test compound (this compound) at various concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add diluted test compounds and recombinant SARS-CoV-2 PLpro to the wells of a 384-well plate.
-
Incubate the plate to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Assay in NHBE Cells
This cell-based assay evaluates the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced death.
Principle: SARS-CoV-2 infection of susceptible cells, such as NHBE cells, leads to a cytopathic effect, characterized by morphological changes and cell death. Antiviral compounds that inhibit viral replication will prevent or reduce the CPE.
Methodology:
-
Reagents and Materials:
-
Normal Human Bronchial Epithelial (NHBE) cells.
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test compound (this compound) at various concentrations.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Seed NHBE cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the different concentrations of the compound for a defined period.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of cell viability for each compound concentration relative to uninfected and untreated controls.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Mouse-adapted Model of COVID-19
This study assesses the antiviral efficacy of this compound in a living organism.
Principle: A mouse-adapted strain of SARS-CoV-2 is used to infect mice, leading to viral replication and disease pathology. The administration of an effective antiviral agent is expected to reduce viral load and alleviate disease symptoms.
Methodology:
-
Animals and Virus:
-
Specific pathogen-free mice of a susceptible strain.
-
Mouse-adapted SARS-CoV-2 virus stock.
-
-
Procedure:
-
Infect mice with a standardized dose of the mouse-adapted SARS-CoV-2 via intranasal inoculation.
-
Administer this compound orally at different dosages (e.g., 30, 150, and 500 mg/kg) at specified time points post-infection.[5]
-
Include a vehicle control group that receives the formulation without the active compound.
-
Monitor the animals daily for clinical signs of disease, such as weight loss and changes in activity.
-
At a predetermined endpoint (e.g., 4 days post-infection), euthanize the animals and collect relevant tissues, such as lungs.
-
Quantify the viral load in the tissues using methods like quantitative reverse transcription PCR (qRT-PCR) or plaque assays.
-
Compare the viral loads and clinical scores between the treated and vehicle control groups to determine the in vivo efficacy of this compound.
-
Visualizations
Signaling Pathway of SARS-CoV-2 PLpro and its Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of SARS-CoV-2 PLpro
An In-depth Technical Guide on PF-07957472: A SARS-CoV-2 PLpro Inhibitor
This guide provides a comprehensive technical overview of this compound, a potent and orally active inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro). It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
The SARS-CoV-2 genome encodes for two essential proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1][2] PLpro is a domain within the non-structural protein 3 (nsp3) of the viral polyprotein.[3][4][5] It plays a dual, critical role in the viral life cycle:
-
Viral Polyprotein Processing : PLpro is responsible for cleaving the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3. This process is essential for the formation of the functional viral replicase complex, which is necessary for viral replication.[1][3][4]
-
Host Immune Evasion : PLpro exhibits deubiquitinase (DUB) and deISGylase activity, removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[1][3][6] By cleaving these modifications, PLpro helps the virus evade the host's innate immune response, particularly by attenuating type I interferon (IFN) pathways.[1][6]
Given its essential functions in both viral replication and immune suppression, PLpro is a prime target for antiviral therapeutic intervention.[3][4][6] Targeting PLpro offers a potential dual benefit: inhibiting viral spread and promoting host antiviral immunity.[1]
This compound: A Potent PLpro Inhibitor
This compound is a potent, selective, and orally bioavailable non-covalent inhibitor of SARS-CoV-2 PLpro.[2][7][8][9][10] Its discovery, driven by machine learning, represents a significant advancement in the development of PLpro-targeted therapeutics, as earlier inhibitors often lacked the required potency and pharmacokinetic properties for in vivo efficacy.[2][7][8][9][10] this compound has demonstrated robust antiviral effects in both cellular and preclinical animal models of COVID-19.[2][7][9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line | Notes |
| Biochemical Potency | 3-fold improvement over predecessor | N/A | Rigidification of the chemical scaffold led to improved biochemical potency.[12] |
| Antiviral Activity (EC₅₀) | 13.9 nM | NHBE cells | Measured by inhibition of cytopathic effect in Normal Human Bronchial Epithelial cells.[11] |
| Antiviral Activity (EC₅₀) | 147 nM | Not Specified | General antiviral activity reported.[13] |
| Antiviral Activity (EC₅₀) | 460 nM | Vero cells | Plaque assay benchmark.[13] |
Table 2: In Vivo Efficacy in a Murine Infection Model
| Parameter | Dosage | Outcome |
| Viral Load Reduction | 150 mg/kg (BID) | Viral levels in the lungs were reduced to the limit of detection in half of the treated mice at day 4 post-infection.[2] |
| Body Weight Protection | 150 mg/kg (BID) | Protected infected mice from the ~10% body weight loss observed in the vehicle-treated group.[2] |
| Systemic Exposure | 30, 150, and 500 mg/kg (oral) | Demonstrated that unbound systemic exposures were considerably higher than the dNHBE EC₉₀ of 56.7 nM.[2] |
Experimental Protocols and Methodologies
Biochemical PLpro Inhibition Assay
A fluorescence resonance energy transfer (FRET)-based substrate cleavage assay is a common method for determining the biochemical potency of PLpro inhibitors.[7]
-
Principle : The assay measures the ability of an inhibitor to block the cleavage of a synthetic fluorogenic peptide substrate by recombinant SARS-CoV-2 PLpro. The substrate is typically designed based on the PLpro recognition sequence (e.g., LRGG) and is conjugated with a FRET pair (a fluorophore and a quencher). In its uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by PLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Reagents :
-
Procedure :
-
The recombinant PLpro enzyme is pre-incubated with varying concentrations of this compound in an assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence signal is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., ʎex = 365nm, ʎem = 465nm for AMC).[14]
-
-
Data Analysis : The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated relative to a control (e.g., DMSO). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.
Cellular Antiviral Assay (Cytopathic Effect)
This assay measures the ability of a compound to protect cells from virus-induced death or cytopathic effect (CPE).
-
Principle : SARS-CoV-2 infection leads to cell death in susceptible cell lines. An effective antiviral agent will inhibit viral replication and thus prevent CPE, preserving cell viability.
-
Reagents :
-
Susceptible host cells (e.g., Normal Human Bronchial Epithelial (NHBE) cells).[11]
-
SARS-CoV-2 virus stock.
-
Cell culture medium.
-
Test compound (this compound) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
-
Procedure :
-
Host cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of this compound.
-
Cells are then infected with a known titer of SARS-CoV-2.
-
The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and induction of CPE (e.g., 72 hours).
-
Cell viability is quantified by adding a reagent that measures ATP content (an indicator of metabolically active cells). The resulting luminescence is measured with a plate reader.
-
-
Data Analysis : The percentage of CPE reduction is calculated for each compound concentration relative to virus control (100% CPE) and cell control (0% CPE) wells. The EC₅₀ value, the concentration required to inhibit viral CPE by 50%, is calculated from the dose-response curve.
Murine Infection Model
In vivo efficacy is assessed using a mouse-adapted model of COVID-19 infection.[2][7][8][9]
-
Animal Model : C57BL/6J mice infected with a mouse-adapted strain of SARS-CoV-2.
-
Procedure :
-
Mice are infected intranasally with the SARS-CoV-2 virus.
-
Treatment with this compound (e.g., 150 mg/kg) or vehicle is initiated, typically via oral gavage, on a schedule such as twice daily (BID).[2]
-
Animals are monitored daily for clinical signs of disease, including body weight loss.[2]
-
At a predetermined endpoint (e.g., 4 days post-infection), animals are euthanized.[2]
-
Lung tissue is harvested to quantify viral load, typically by measuring viral RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis : Viral titers in the lungs of the this compound-treated group are compared to the vehicle-treated group to determine the reduction in viral replication. Body weight changes are also compared between groups to assess the compound's ability to mitigate disease severity.
Visualizations: Pathways and Workflows
SARS-CoV-2 PLpro Function and Inhibition
Caption: SARS-CoV-2 PLpro's dual roles and its inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of this compound.
Logical Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienft.com [scienft.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of PF-07957472 antiviral compound
An In-Depth Technical Guide to the Discovery of PF-07957472: A Potent SARS-CoV-2 PLpro Inhibitor
Introduction
The global health crisis instigated by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. While vaccines and initial antiviral agents targeting the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro) have been pivotal, the emergence of viral variants and potential resistance necessitates the development of drugs with alternative mechanisms of action.[1][2][3] The SARS-CoV-2 papain-like protease (PLpro), a cysteine protease essential for viral replication and a key player in suppressing the host's innate immune response, represents a prime therapeutic target.[4][5][6][7]
This technical guide details the discovery and preclinical development of this compound, a potent, selective, and orally bioavailable inhibitor of SARS-CoV-2 PLpro developed by Pfizer.[1][8] The discovery campaign, which successfully translated high in vitro potency into robust in vivo efficacy in a murine infection model, provides a compelling validation of PLpro as a druggable antiviral target.[1][2][5][9][10]
Discovery and Lead Optimization
The development of this compound was a rapid, machine learning-driven effort that began with known, moderately potent PLpro inhibitors.[1][2][3] The campaign focused on concurrently optimizing biochemical potency, cellular antiviral activity, and metabolic stability to identify a compound suitable for in vivo studies.
The starting point for the optimization campaign was GRL0617, a non-covalent inhibitor identified for SARS-CoV-1 PLpro.[2] Through a data-driven strategy involving parallel medicinal chemistry libraries guided by machine learning predictions, researchers systematically improved the compound's properties.[5] A key breakthrough was the rigidification of the molecular scaffold by introducing a geminal-cyclopropyl group. This modification led to the lead compound, this compound, which exhibited a threefold enhancement in both biochemical and cellular potencies and a significant reduction in metabolic clearance.[1][5][11]
Quantitative Structure-Activity Relationship (SAR)
The optimization process yielded a series of compounds with progressively enhanced characteristics. The table below summarizes the properties of the initial hit, an intermediate, and the final lead compound, this compound.
| Compound | Key Structural Change | PLpro Ki (nM) | Antiviral EC50 (nM, Vero E6) | Human Hepatocyte CLint,app (µL/min/106 cells) |
| GRL0617 (1) | Naphthalene Core | 2,500 | 20,900 | >139 |
| Intermediate (3) | Methyl Piperazine addition | 51 | 1,420 | 114 |
| This compound (4) | Geminal-cyclopropyl addition | 17 | 147 | 45 |
| Data compiled from references[1][2][5]. |
Mechanism of Action
This compound is a non-covalent, reversible inhibitor of the SARS-CoV-2 PLpro enzyme.[1][5] X-ray crystallography studies revealed that the compound binds in a pocket that overlaps with the substrate-binding site but does not extend to the catalytic triad (B1167595) active site.[1][5][11] This binding is stabilized by critical hydrogen bonds with the residues Asp164, Glu167, and Tyr264, and π-stacking interactions with Pro247, Pro248, and Tyr268.[1] By occupying this site, this compound prevents PLpro from processing the viral polyprotein, a crucial step for generating functional viral replicase machinery, thereby halting viral replication.[4][5]
In Vitro Profile
This compound demonstrated potent antiviral activity across multiple cell-based assays. Notably, its potency was significantly higher in primary human airway epithelial cells, a more physiologically relevant model of infection, compared to the commonly used Vero E6 cell line.
| Assay Type | Cell Line | Endpoint | EC50 (nM) |
| Antiviral Activity | Vero E6 (Kidney epithelial) | Cytopathic Effect (CPE) | 147 |
| Antiviral Activity | dNHBE (Human bronchial epithelial) | Viral RNA Reduction | 13.9 |
| Data compiled from references[5][12][13]. |
The compound was also profiled for selectivity and showed no significant off-target liabilities in safety panels, nor was it mutagenic or clastogenic in in vitro genetic toxicity studies.[1][3]
Preclinical Pharmacokinetics
The pharmacokinetic (PK) properties of this compound were evaluated in multiple preclinical species. The compound exhibited moderate plasma clearance and moderate oral bioavailability, supporting its potential for oral administration.[1][5]
| Species | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (F) (%) |
| Mouse | 30 | 5.3 | 49 |
| Rat | 15 | 4.3 | 36 |
| Dog | 7.9 | 6.5 | 37 |
| Monkey | 12 | 3.5 | 27 |
| Data compiled from reference[1]. All values are geometric means. |
In Vivo Efficacy
The antiviral efficacy of this compound was confirmed in a mouse-adapted model of SARS-CoV-2 infection. Oral administration of the compound resulted in a dose-dependent reduction in viral load in the lungs and protected the animals from infection-induced body weight loss.[1][5] At a dose of 150 mg/kg administered twice daily (BID), viral levels in the lungs were reduced to the limit of detection in half of the treated mice four days post-infection.[1]
| Treatment Group | Dose (mg/kg, BID) | Mean Lung Viral Titer (log10 PFU/lung) | Body Weight Change (%) |
| Vehicle | - | ~5.0 | ~ -10% |
| This compound | 150 | < 2.0 (in 50% of mice) | ~ 0% |
| This compound | 500 | Not specified | Protected from loss |
| Data interpreted from figures and text in references[1][5]. |
Experimental Protocols
PLpro Biochemical Inhibition Assay (FRET-based)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic cleavage of a fluorogenic substrate by recombinant SARS-CoV-2 PLpro.
-
Methodology:
-
Recombinant SARS-CoV-2 PLpro enzyme is pre-incubated with serially diluted test compounds in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM TCEP).
-
The enzymatic reaction is initiated by adding a FRET-based substrate (e.g., a peptide sequence recognized by PLpro flanked by a fluorophore and a quencher).
-
As PLpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.
-
Fluorescence is monitored over time using a plate reader.
-
The rate of reaction is calculated, and the concentration of compound required to inhibit 50% of the enzyme activity (IC50) is determined from dose-response curves. The inhibition constant (Ki) is then calculated from the IC50.[2]
-
Cellular Antiviral Assay (Cytopathic Effect)
-
Principle: This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).[13]
-
Methodology:
-
Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated overnight.[13]
-
The following day, the cell culture medium is removed, and cells are treated with serially diluted test compounds.
-
Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and CPE development.[13]
-
Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP content as an indicator of viable cells.
-
The 50% effective concentration (EC50), the compound concentration that protects 50% of cells from CPE, is calculated from dose-response curves.
-
Metabolic Stability Assay
-
Principle: This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.
-
Methodology:
-
The test compound (e.g., this compound) is incubated with a suspension of cryopreserved human hepatocytes at 37°C.[1][5]
-
Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction in the aliquots is quenched by adding a solvent like acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint,app).[1][5]
-
Mouse-Adapted SARS-CoV-2 Infection Model
-
Principle: This in vivo model is used to evaluate the efficacy of antiviral compounds in a living organism.
-
Methodology:
-
Experimental animals (e.g., specific strains of mice) are intranasally infected with a mouse-adapted strain of SARS-CoV-2.[1]
-
Treatment with the test compound (e.g., this compound, administered orally) or vehicle begins at a specified time relative to infection and continues for a defined duration (e.g., twice daily for 4 days).
-
Animal body weight and general health are monitored daily as indicators of disease progression.
-
At the end of the study (e.g., day 4 post-infection), animals are euthanized, and lung tissues are harvested.
-
The viral titer in the lung homogenate is quantified using a plaque assay or RT-qPCR to determine the reduction in viral load as a measure of compound efficacy.[1][5]
-
Conclusion
The discovery of this compound represents a significant achievement in the search for novel COVID-19 therapeutics. The use of a sophisticated, machine learning-integrated platform enabled the rapid optimization of a chemical scaffold to produce a lead compound with a desirable combination of high potency, selectivity, and oral bioavailability.[3] The robust efficacy demonstrated in a preclinical infection model validates that targeting the SARS-CoV-2 papain-like protease is an effective antiviral strategy.[5] this compound serves as a critical tool compound for further investigation of PLpro biology and as a promising foundation for the development of next-generation antivirals against coronaviruses.
References
- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Machine-learning and structure-based discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ingentium-kb4.s3.amazonaws.com [ingentium-kb4.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. intrepidalliance.org [intrepidalliance.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of orally bioavailable SARS-CoV-2 papain-like protease inhibitor as a potential treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PF-07957472: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical in vivo efficacy of PF-07957472, a potent and orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro). The data presented herein is collated from published research to provide a comprehensive resource for professionals in the field of antiviral drug development.
Core Efficacy Data in Murine Models
This compound has demonstrated robust antiviral activity in a mouse-adapted model of COVID-19 infection.[1][2][3][4][5][6][7][8] The primary endpoints evaluated in these studies were the reduction in lung viral titers and the mitigation of virus-induced weight loss, key indicators of therapeutic efficacy.
Quantitative Analysis of In Vivo Antiviral Activity
The following table summarizes the key quantitative outcomes from the in vivo evaluation of this compound in a SARS-CoV-2 murine infection model.
| Parameter | Vehicle Control | This compound (150 mg/kg, BID) | This compound (500 mg/kg, BID) |
| Change in Body Weight | ~10% loss | Protected from weight loss | Tolerated at the highest dose studied |
| Lung Viral Titer (Day 4) | Robust Infection | Statistically significant, dose-dependent reduction; viral levels reduced to the limit of detection in 50% of mice | Statistically significant and dose-dependent reduction |
BID: twice daily administration[1]
Mechanism of Action: Targeting Viral Replication
This compound functions by inhibiting the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication.[1][3][9][10] PLpro is one of two essential cysteine proteases encoded by the virus and is responsible for cleaving the viral polyprotein into functional non-structural proteins (nsps).[1][10] By blocking PLpro activity, this compound disrupts this crucial step in the viral life cycle, thereby inhibiting replication.
Experimental Protocols
The in vivo efficacy of this compound was assessed using a mouse-adapted SARS-CoV-2 infection model. The following provides a detailed methodology for these key experiments.
Murine Model of SARS-CoV-2 Infection
Animal Model: The specific strain of mice used was adapted to support SARS-CoV-2 infection and replication, leading to measurable disease indicators such as weight loss and viral load in the lungs.
Infection Protocol:
-
Mice were anesthetized.
-
A defined dose of mouse-adapted SARS-CoV-2 was administered intranasally.
-
Animals were monitored daily for changes in body weight and clinical signs of disease.
Treatment Regimen:
-
This compound was formulated for oral administration.
-
Treatment was initiated post-infection.
-
The compound was administered orally, twice daily (BID), at doses of 30, 150, and 500 mg/kg.[1]
-
A vehicle control group received the formulation without the active pharmaceutical ingredient.
Endpoint Analysis:
-
Body Weight: Measured daily as an indicator of overall health and disease progression.
-
Lung Viral Titer: On day 4 post-infection, animals were euthanized, and lung tissue was collected. Viral titers in the lung homogenates were quantified using a 50% cell culture infectious dose (CCID50) assay.[1]
Pharmacokinetics and Safety
Multi-dose pharmacokinetic studies in mice demonstrated that oral administration of this compound at 30, 150, and 500 mg/kg resulted in unbound systemic exposures that were significantly higher than the in vitro EC90 value of 56.7 nM in differentiated normal human bronchial epithelial (dNHBE) cells.[1] Importantly, the compound was well-tolerated at the highest dose studied (500 mg/kg).[1][2] In vitro safety profiling revealed no clear off-target liabilities.[5]
Conclusion
The available in vivo data for this compound in a mouse model of SARS-CoV-2 infection demonstrates its potent antiviral efficacy. The dose-dependent reduction in lung viral titers and the prevention of weight loss, coupled with a favorable pharmacokinetic and safety profile, underscore the potential of targeting PLpro as a therapeutic strategy for COVID-19. These findings establish this compound as a valuable tool for further investigation into PLpro-targeted antiviral therapies.[2][5]
References
- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienft.com [scienft.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Machine-learning and structure-based discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PF-07957472 as a potential COVID-19 therapeutic
An In-Depth Technical Guide on PF-07957472: A Potential COVID-19 Therapeutic
Introduction
The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics.[1][2] While vaccines and first-generation antivirals targeting the RNA-dependent polymerase (RdRp) and the main protease (Mpro) have been crucial, the need for additional treatment options with novel mechanisms of action remains to address potential viral resistance and enhance efficacy.[1][2][3] this compound, a potent, selective, and orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro), has emerged as a promising clinical candidate. Developed through a state-of-the-art machine learning-driven discovery process, this compound has demonstrated robust efficacy in preclinical models of COVID-19 infection, highlighting the therapeutic potential of targeting PLpro.
Mechanism of Action: Targeting the Papain-Like Protease (PLpro)
The SARS-CoV-2 PLpro, a cysteine protease domain within the non-structural protein 3 (Nsp3), is essential for the viral life cycle. It performs two critical functions:
-
Viral Polyprotein Processing: PLpro, along with the main protease (Mpro), is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) into individual, functional non-structural proteins that form the viral replicase-transcriptase complex. Inhibition of this process halts viral replication.
-
Evasion of Host Innate Immunity: PLpro functions as a deubiquitinase and deISGylase, removing ubiquitin and interferon-stimulated gene 15 (ISG15) protein modifications from host proteins. This interference with the host's innate immune signaling pathways allows the virus to evade detection and clearance.
This compound acts as a non-covalent inhibitor that binds to a pocket in PLpro formed by the flexible BL2 loop, making a critical hydrogen bond with Asp164. X-ray crystallography has revealed that its N-methyl pyrazole-quinoline structure achieves greater surface area coverage of a hydrophobic shelf (formed by Pro247 and Pro248) compared to earlier inhibitors, providing a structural basis for its enhanced potency. By blocking the enzymatic activity of PLpro, this compound effectively disrupts viral replication and may help restore the host's antiviral immune response.
Quantitative Data
The development of this compound involved optimizing both antiviral potency and pharmacokinetic properties. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/Assay | Value | Reference |
|---|---|---|---|
| Antiviral Potency (EC₅₀) | NHBE cells (Cytopathic Effect) | 13.9 nM | |
| Antiviral Potency (EC₅₀) | VeroE6 cells (Cytopathic Effect) | 147 nM |
| Biochemical Potency (Kᵢ) | FRET-based substrate cleavage | Data not specified in abstracts | |
Note: NHBE (Normal Human Bronchial Epithelial) cells are a more physiologically relevant model for respiratory viruses than VeroE6 cells, which may explain the difference in EC₅₀ values.
Table 2: In Vitro and In Vivo Pharmacokinetic Profile of this compound
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| Metabolic Stability (CLint,app) | Human Hepatocytes | Data not specified in abstracts | |
| Passive Permeability | RRCK cells | Data not specified in abstracts | |
| Mutagenicity/Clastogenicity | In vitro genetic toxicity studies | Not mutagenic or clastogenic |
| Oral Bioavailability | Murine Model | Orally active and bioavailable | |
Table 3: In Vivo Efficacy of this compound in a Mouse-Adapted SARS-CoV-2 Model
| Dose | Outcome | Result | Reference |
|---|---|---|---|
| 150 mg/kg (BID) | Lung Viral Titer (Day 4) | Reduced to the limit of detection in 50% of mice |
| 150 mg/kg (BID) | Body Weight | Protected mice from ~10% weight loss seen in vehicle group | |
Experimental Protocols
The characterization of this compound involved several key experimental assays.
Cellular Antiviral Activity Assay
The ability of this compound to inhibit the virus-induced cytopathic effect (CPE) was measured in cell lines susceptible to SARS-CoV-2 infection.
-
Cell Lines: VeroE6 (African green monkey kidney) or NHBE (Normal Human Bronchial Epithelial) cells.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Serial dilutions of the compound (this compound) are added to the wells. For some cell lines like VeroE6, a P-glycoprotein inhibitor (e.g., CP-100356) may be co-administered to assess efflux liability.
-
Cells are then infected with a known titer of SARS-CoV-2.
-
After a set incubation period (e.g., 72-96 hours), cell viability is assessed to measure the protective effect of the compound against virus-induced cell death (CPE).
-
A parallel cytotoxicity assay is run without the virus to ensure the compound is not toxic to the cells at active concentrations.
-
The EC₅₀ value (the concentration at which 50% of the CPE is inhibited) is calculated from the dose-response curve.
-
In Vivo Mouse-Adapted SARS-CoV-2 Infection Model
This study evaluated the in vivo efficacy of this compound in a relevant animal model of COVID-19.
-
Animal Model: Mice susceptible to a mouse-adapted strain of SARS-CoV-2.
-
Procedure:
-
Animals are infected intranasally with the mouse-adapted SARS-CoV-2 virus.
-
Treatment with this compound or a vehicle control is initiated. The compound is administered orally, typically twice daily (BID).
-
Animals are monitored daily for clinical signs of disease, including body weight loss.
-
At a predetermined endpoint (e.g., Day 4 post-infection), animals are euthanized.
-
Lungs are harvested to quantify the viral load (e.g., via RT-qPCR or plaque assay) to determine the reduction in viral replication.
-
-
Ethical Considerations: All animal procedures are performed in accordance with regulations and reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Discovery and Development Workflow
The discovery of this compound was notably accelerated by integrating machine learning with traditional structure-based drug design. This strategy compressed the timeline for identifying a lead compound with qualities suitable for clinical development.
The workflow began with known, but weakly potent, PLpro inhibitors like GRL0617. Machine learning models were then used to predict the bioactivity of new, related compounds, guiding the synthesis of focused chemical libraries. This iterative process allowed for rapid month-on-month improvements in both biochemical and cellular potency, while simultaneously optimizing for crucial pharmacokinetic properties like metabolic stability.
Conclusion
This compound is a potent and orally active inhibitor of the SARS-CoV-2 papain-like protease, an essential viral enzyme. Its discovery through an innovative machine learning-accelerated process has yielded a compound with strong antiviral activity and robust efficacy in preclinical animal models. The data show that inhibiting PLpro is a viable and effective strategy for treating COVID-19. With its favorable preclinical profile, this compound stands as a valuable tool for further investigation and a promising candidate for the development of next-generation COVID-19 therapeutics.
References
- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-07957472 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is an orally active, potent, and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3] PLpro is a critical viral enzyme essential for processing the viral polyprotein, facilitating the assembly of the replicase-transcriptase complex, and enabling viral replication. Furthermore, PLpro plays a crucial role in immune evasion by reversing post-translational modifications of host proteins, specifically by removing ubiquitin (deubiquitination) and interferon-stimulated gene 15 (deISGylation) from host cell proteins, thereby antagonizing the host's innate immune response. These dual functions make PLpro a compelling target for antiviral therapeutics. This document provides detailed protocols for evaluating the in vitro efficacy of this compound in relevant cell culture models.
Mechanism of Action: SARS-CoV-2 PLpro Inhibition
SARS-CoV-2 PLpro is a cysteine protease that cleaves the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3, which are essential for viral replication. Concurrently, PLpro acts as a deubiquitinating (DUB) and deISGylating enzyme, targeting host proteins involved in the innate immune signaling cascade, such as IRF3 and NF-κB pathways. By removing ubiquitin and ISG15 modifications, PLpro dampens the type I interferon response, allowing the virus to replicate unchecked. This compound directly inhibits the enzymatic activity of PLpro, thereby blocking both viral polyprotein processing and the virus's ability to suppress the host's innate immune response.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against SARS-CoV-2 in different cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cytopathic Effect (CPE) | Differentiated Normal Human Bronchial Epithelial (dNHBE) | EC50 | 13.9 nM | |
| Plaque Reduction | Vero E6 | EC50 | Dependent on P-gp inhibitor presence | |
| Viral RNA Yield Reduction | A549-hACE2 | EC50 | Potent, specific values vary by study |
Experimental Protocols
Protocol 1: Antiviral Activity in Differentiated Normal Human Bronchial Epithelial (dNHBE) Cells at Air-Liquid Interface (ALI)
This protocol describes the evaluation of this compound antiviral activity in a physiologically relevant model of the human airway epithelium.
1.1. Materials
-
Normal Human Bronchial Epithelial (NHBE) cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
ALI differentiation medium (e.g., PneumaCult™-ALI Medium)
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
SARS-CoV-2 viral stock
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents for viral quantification (e.g., RNA extraction kit, qRT-PCR reagents, or plaque assay components)
1.2. Cell Culture and Differentiation
-
Expand NHBE cells in BEGM on collagen-coated tissue culture dishes.
-
When cells reach 70-90% confluency, detach them and seed onto collagen-coated permeable supports at a density of 1.5 x 10^5 to 2 x 10^5 cells/cm².
-
Culture the cells submerged in BEGM until a confluent monolayer is formed (typically 2-4 days).
-
To initiate differentiation, remove the medium from the apical chamber and replace the medium in the basal chamber with ALI differentiation medium. This establishes the air-liquid interface.
-
Maintain the ALI culture for at least 21-28 days to allow for full mucociliary differentiation. Change the basal medium every 2-3 days.
1.3. Antiviral Assay
-
Prepare serial dilutions of this compound in ALI differentiation medium.
-
Prior to infection, wash the apical surface of the differentiated NHBE cultures once with PBS. Replace the basal medium with fresh ALI medium containing the desired concentrations of this compound.
-
Infect the cells by adding SARS-CoV-2 (at a Multiplicity of Infection, MOI, of 0.01) to the apical chamber in a small volume of medium.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
After the incubation, remove the viral inoculum from the apical side and wash twice with PBS.
-
At 3 days post-infection, collect samples for viral quantification. This can be done by adding a small volume of PBS to the apical surface, incubating for 10 minutes, and then collecting the apical wash for viral titer determination by plaque assay or qRT-PCR.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay in Vero E6 Cells
This protocol describes a high-throughput method to screen for the ability of this compound to inhibit SARS-CoV-2-induced cell death.
2.1. Materials
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well or 384-well clear-bottom, tissue culture-treated plates
-
SARS-CoV-2 viral stock
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Neutral Red)
-
P-glycoprotein (P-gp) inhibitor (optional, e.g., CP-100356), as Vero E6 cells have high efflux capacity.
2.2. Assay Procedure
-
Seed Vero E6 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 4,000 cells/well for a 384-well plate). Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the medium containing the diluted compound. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.001-0.002) to allow for multiple rounds of replication.
-
Incubate the plates for 72 hours at 37°C.
-
Assess cell viability using a suitable reagent. For CellTiter-Glo®, add the reagent to each well, incubate for 10 minutes, and measure luminescence. For Neutral Red, incubate the cells with the dye, followed by a wash and extraction step, and then measure absorbance.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the "cells only" (100% viability) and "virus only" (0% viability) controls. Determine the EC50 value by fitting the data to a dose-response curve.
References
Application Notes and Protocols for PF-07957472
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is a potent and orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a critical enzyme for viral replication, making this compound a subject of significant interest in the development of antiviral therapeutics for COVID-19. These application notes provide detailed protocols for the preparation of this compound for both in vitro and in vivo studies, based on currently available information.
Data Presentation
| Solvent/Vehicle System | Application | Concentration | Notes |
| For In Vitro Applications | |||
| Dimethyl Sulfoxide (DMSO) | Stock solution preparation | Up to 10 mM (estimated) | While specific data is unavailable, DMSO is a common solvent for this class of compounds. Prepare a concentrated stock and dilute into aqueous buffers or cell culture media for working solutions. |
| For In Vivo Applications (Murine Model) | |||
| 0.5% Methylcellulose (B11928114) and 2% Tween® 80 in water | Oral gavage | Vehicle for suspension | This formulation has been successfully used for oral administration in mouse models.[1] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution of this compound in DMSO, suitable for use in various in vitro assays, such as enzymatic assays and cell-based antiviral activity studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and placed in a vibration-free area.
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 480.62 g/mol ), weigh 4.81 mg of the compound.
-
-
Solvent Addition:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Securely cap the vial and vortex for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
Preparation of this compound for In Vivo Oral Administration (Murine Model)
This protocol details the formulation of this compound for oral gavage in mice, as described in preclinical studies.[1]
Materials:
-
This compound powder
-
Methylcellulose (e.g., Methocel™)
-
Tween® 80 (Polysorbate 80)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Preparation of the Vehicle (0.5% Methylcellulose with 2% Tween® 80):
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is dispersed, add the remaining two-thirds of the sterile water as cold water or ice to facilitate dissolution.
-
Continue stirring the solution on a stir plate in a cold water bath until it becomes clear and viscous.
-
Add Tween® 80 to the methylcellulose solution to a final concentration of 2% (v/v) and mix thoroughly.
-
-
Formulation of this compound Suspension:
-
Weigh the required amount of this compound based on the desired dosing concentration and the number of animals.
-
If necessary, gently grind the this compound powder in a mortar and pestle to a fine consistency.
-
Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
Mandatory Visualizations
Caption: Signaling pathway showing this compound inhibition of SARS-CoV-2 PLpro.
Caption: Experimental workflows for preparing this compound solutions.
References
Application Notes and Protocols: PF-07957472
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is a potent and orally active inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2] As a key enzyme in viral replication and innate immune evasion, PLpro is a significant target for antiviral drug development.[2][3][4] this compound demonstrates robust efficacy in preclinical models of COVID-19 infection, making it a valuable tool for research and development. These application notes provide essential information on the storage, stability, and handling of this compound, along with protocols for its use in relevant assays.
Storage and Stability
Proper storage and handling of this compound are critical to ensure its integrity and performance in experimental settings. The following recommendations are based on information from suppliers and available research data.
Storage Conditions
Quantitative data on the long-term stability of this compound under various storage conditions is limited in publicly available literature. However, general recommendations from suppliers provide guidance for maintaining the compound's quality.
| Parameter | Recommended Condition | Duration | Source |
| Shipping | Room temperature | Short-term (days to weeks) | MedKoo Biosciences |
| Short-term Storage | 0 - 4 °C, dry and dark | Days to weeks | MedKoo Biosciences |
| Long-term Storage | -20 °C | Months to years | MedKoo Biosciences |
| Stock Solution Storage | -20 °C | Months | MedKoo Biosciences |
Note: It is strongly recommended to refer to the Certificate of Analysis provided by the specific supplier for the most accurate and lot-specific storage information.
Metabolic Stability
While comprehensive chemical stability studies are not publicly detailed, the metabolic stability of this compound has been assessed in human hepatocytes. This provides an indication of its stability in a biological matrix.
| Assay System | Parameter | Value | Reference |
| Cryopreserved Human Hepatocytes | Apparent Intrinsic Clearance (CLint,app) | Reduced during optimization | Garnsey et al. (2024) |
Signaling Pathway and Mechanism of Action
This compound inhibits the enzymatic activity of SARS-CoV-2 PLpro. This protease is a domain within the viral non-structural protein 3 (Nsp3) and is responsible for cleaving the viral polyprotein at three sites, a crucial step in the viral replication cycle. Additionally, PLpro exhibits deubiquitinating and deISGylating activities, which interfere with the host's innate immune response. By inhibiting PLpro, this compound not only disrupts viral replication but may also preserve the host's antiviral immune signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-07957472 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is a potent and orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3][4][5][6][7][8] PLpro is a critical viral enzyme for SARS-CoV-2 replication, acting as a cysteine protease responsible for processing the viral polyprotein.[2][9] Additionally, PLpro exhibits deubiquitinase and deISGylase activity, which helps the virus evade the host's innate immune response.[2][9][10] As a non-covalent inhibitor, this compound binds to a region of PLpro that overlaps with the substrate-binding site, but not the catalytic triad (B1167595) active site.[2][4][5] These application notes provide detailed protocols for utilizing this compound in various in vitro studies to assess its antiviral efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antiviral Activity | Normal Human Bronchial Epithelial (NHBE) cells | EC50 | 13.9 nM | [1] |
| Antiviral Activity | Not Specified | EC50 | 147 nM | [11] |
| Cytopathic Effect (CPE) Assay | Vero E6 cells (with P-glycoprotein inhibitor CP-100356) | EC50 | 68.2 µM (for parent compound 1) | [2][4] |
| Biochemical Assay | Recombinant SARS-CoV-2 PLpro (FRET-based) | Ki | 1.8 µM (for parent compound 1) | [2][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
1. Antiviral Activity Assay in NHBE Cells
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in a physiologically relevant cell model.
-
Materials:
-
Normal Human Bronchial Epithelial (NHBE) cells
-
Appropriate cell culture medium and supplements
-
SARS-CoV-2 viral stock of known titer
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Biosafety Level 3 (BSL-3) facility and equipment
-
-
Procedure:
-
Seed NHBE cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (e.g., <0.5%).
-
Remove the culture medium from the cells and add the diluted this compound.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI). Include uninfected and vehicle-treated infected controls.
-
Incubate the plates for a designated period (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
2. Cytopathic Effect (CPE) Assay in Vero E6 Cells
This assay measures the ability of this compound to protect cells from virus-induced cell death.
-
Materials:
-
Vero E6 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound stock solution
-
P-glycoprotein inhibitor (e.g., CP-100356), if necessary
-
Crystal violet solution or a cell viability reagent
-
96-well plates
-
BSL-3 facility
-
-
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in culture medium. If using, add the P-glycoprotein inhibitor at a fixed concentration.
-
Pre-treat the cells with the diluted compound for a short period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2.
-
Incubate the plates until CPE is observed in the virus control wells (typically 3-5 days).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with crystal violet solution and wash to remove excess stain.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Alternatively, use a cell viability reagent to quantify the number of viable cells.
-
Calculate the EC50 value based on the inhibition of CPE.
-
3. Biochemical PLpro Inhibition Assay (FRET-based)
This assay directly measures the inhibitory activity of this compound on recombinant SARS-CoV-2 PLpro.
-
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic PLpro substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer
-
This compound stock solution
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the recombinant PLpro enzyme to the wells and incubate for a specified pre-incubation time.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. scienft.com [scienft.com]
- 7. biorxiv.org [biorxiv.org]
- 8. rcsb.org [rcsb.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Antiviral Activity Assay of PF-07957472
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3][4][5] As an essential enzyme for viral replication, PLpro is a key target for antiviral drug development. It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins. Additionally, PLpro can remove ubiquitin and ISG15 modifications from host proteins, thereby antagonizing the host's innate immune response. This compound has demonstrated potent antiviral activity in cellular assays and in vivo models of COVID-19 infection.
These application notes provide a detailed protocol for assessing the cellular antiviral activity of this compound using a cytopathic effect (CPE) reduction assay.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against different SARS-CoV-2 variants. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral CPE by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| dNHBE | SARS-CoV-2 (USA-WA1/2020) | 13.9 | >30 | >2158 |
| Vero E6 | SARS-CoV-2 (Wild Type) | 111.0 | >70 | >630 |
| Vero E6 | SARS-CoV-2 (Omicron BA.5) | 306.2 | >70 | >228 |
| Vero E6 | SARS-CoV-2 (XBB.1) | 58.2 | >70 | >1202 |
Experimental Protocols
Cellular Antiviral Activity Assay using Cytopathic Effect (CPE) Reduction
This protocol details the methodology to determine the antiviral efficacy of this compound by measuring the inhibition of virus-induced CPE in a cell monolayer.
Materials:
-
Vero E6 or dNHBE cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020, Omicron BA.5, XBB.1)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Neutral Red dye
-
Plate reader (luminometer or spectrophotometer)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Cell Seeding:
-
Culture Vero E6 or dNHBE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
On the day before the assay, trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
-
Virus Infection and Compound Treatment:
-
All subsequent steps involving live virus must be performed in a BSL-3 facility.
-
On the day of the experiment, remove the culture medium from the 96-well plates.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
-
Add 50 µL of virus suspension at a predetermined multiplicity of infection (MOI) to the compound-treated wells and the virus control wells. For mock-infected wells (cell controls), add 50 µL of medium without virus.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours or until significant CPE is observed in the virus control wells.
-
-
Quantification of Cytopathic Effect:
-
After the incubation period, assess cell viability to quantify the extent of CPE. This can be done using various methods, such as the CellTiter-Glo® assay or Neutral Red uptake assay.
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
For Neutral Red Assay:
-
Remove the culture medium and add 100 µL of a neutral red solution (e.g., 50 µg/mL in PBS) to each well.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Wash the cells with PBS to remove excess dye.
-
Add a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and incubate with shaking to extract the dye.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the cell control wells.
-
Determine the EC50 value by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Similarly, determine the CC50 value from the uninfected, compound-treated wells by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Visualizations
Caption: Mechanism of action of SARS-CoV-2 PLpro and its inhibition by this compound.
Caption: Experimental workflow for the cellular antiviral activity assay of this compound.
References
Application Notes and Protocols for PF-07957472 Antiviral Assay in VeroE6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is an orally active, potent, and selective inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3][4][5] PLpro is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. This document provides a detailed protocol for evaluating the antiviral activity of this compound in VeroE6 cells, a commonly used cell line in virology research due to its high susceptibility to SARS-CoV-2 infection. The primary assay described is the cytopathic effect (CPE) reduction assay, a widely adopted method for screening antiviral compounds.
Mechanism of Action of this compound
This compound functions by inhibiting the enzymatic activity of SARS-CoV-2 PLpro. This viral enzyme is essential for processing the viral polyprotein into functional non-structural proteins required for viral replication. By blocking PLpro, this compound disrupts the viral life cycle and prevents the virus from multiplying within host cells. The efficacy of this compound has been demonstrated in both biochemical and cell-based assays, including those utilizing VeroE6 cells.
Quantitative Data Summary
The following table summarizes the reported potency of this compound and its precursors in relevant assays. It is important to note that early compounds in the development series showed weaker antiviral effects in Vero E6 cells, which was partly attributed to the P-glycoprotein (Pgp) efflux pump. The inclusion of a Pgp inhibitor, CP-100356, improved the apparent cellular potency of these earlier compounds.
| Compound | Biochemical Potency (Ki, against SARS-CoV-2 PLpro) | Cellular Antiviral Potency (EC50 in VeroE6 cells with CP-100356) |
| Precursor Compound 1 | 1.8 µM | 68.2 µM |
| This compound (Compound 4) | Potent inhibitor (3-fold improvement over precursors) | Potent antiviral activity (3-fold improvement over precursors) |
Note: Specific Ki and EC50 values for this compound from these specific studies were not publicly available in the search results. The table reflects the described improvements.
Experimental Protocols
This section details the necessary protocols for cell culture, virus propagation, and the antiviral assay.
Materials and Reagents
-
VeroE6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
This compound (solubilized in DMSO)
-
96-well cell culture plates (clear bottom, black plates for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Biosafety Cabinet (Class II)
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Luminometer (if using CellTiter-Glo®)
VeroE6 Cell Culture
-
Maintenance: Culture VeroE6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.
SARS-CoV-2 Propagation and Titration
Note: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.
-
Infection: Infect a T175 flask of 80-90% confluent VeroE6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01 in a minimal volume of serum-free DMEM.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Culture: Add DMEM supplemented with 2% FBS and incubate at 37°C with 5% CO₂.
-
Harvesting: Monitor daily for cytopathic effect. When 75-90% of the cells exhibit CPE (typically 48-72 hours post-infection), harvest the supernatant.
-
Clarification: Centrifuge the supernatant at low speed (e.g., 1000 x g for 10 minutes) to remove cell debris.
-
Aliquoting and Storage: Aliquot the clarified virus stock and store at -80°C.
-
Titration: Determine the virus titer (plaque-forming units/mL or TCID₅₀/mL) using a standard plaque assay or TCID₅₀ assay on VeroE6 cells.
VeroE6 Cell-Based Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect VeroE6 cells from virus-induced cell death.
-
Cell Seeding: Seed VeroE6 cells into 96-well plates at a density of 4,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (DMEM with 2% FBS). A typical starting concentration for a potent compound might be 10-50 µM, followed by 7-10 serial dilutions (e.g., 1:3 dilutions).
-
Assay Controls:
-
Cell Control (No Virus): Wells with cells and medium only (no virus, no compound).
-
Virus Control (No Compound): Wells with cells and virus (no compound).
-
Positive Control: A known SARS-CoV-2 inhibitor (e.g., Remdesivir) can be included.
-
-
Infection and Treatment:
-
After 24 hours of cell incubation, remove the growth medium.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Immediately add 50 µL of SARS-CoV-2 diluted in assay medium at an MOI of 0.002.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Quantification of CPE:
-
Method A: CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
-
Method B: Microscopic Observation:
-
Observe the cell monolayer in each well using an inverted microscope.
-
Score the level of CPE protection for each compound concentration compared to the virus control.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal effective concentration (EC₅₀) using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Inhibition of SARS-CoV-2 PLpro by this compound disrupts viral polyprotein processing.
Experimental Workflow
Caption: Workflow for the VeroE6 cell-based cytopathic effect (CPE) reduction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Machine-learning and structure-based discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytopathic Effect (CPE) with PF-07957472
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07957472 is a potent, selective, and orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2] The SARS-CoV-2 PLpro is a critical viral enzyme essential for viral replication, making it a prime target for antiviral therapeutics.[3][4][5][6] This document provides detailed application notes and protocols for measuring the cytopathic effect (CPE) of SARS-CoV-2 in cell culture and assessing the antiviral activity of this compound.
Mechanism of Action of SARS-CoV-2 PLpro and Inhibition by this compound
The SARS-CoV-2 PLpro possesses a dual-function crucial for the virus's lifecycle and its ability to evade the host's immune system. Firstly, it is responsible for the proteolytic cleavage of the viral polyprotein, a necessary step for the formation of the viral replication and transcription complex.[3][4][6] Secondly, PLpro exhibits deubiquitinating and deISGylating activity, removing ubiquitin and ISG15 protein modifications from host proteins.[3][4][5][6][7] This interference with the host's innate immune signaling pathways, particularly the type I interferon response, allows the virus to replicate more effectively.[3][4]
This compound acts as a direct inhibitor of the enzymatic activity of PLpro. By blocking PLpro, this compound is expected to not only halt viral replication by preventing polyprotein processing but also to restore the host's innate immune response, thereby creating a dual therapeutic effect.
Quantitative Data Summary
The antiviral activity of this compound can be quantified by its ability to inhibit the SARS-CoV-2-induced cytopathic effect in susceptible cell lines. The half-maximal effective concentration (EC50) is a key parameter to determine the potency of the compound.
Table 1: Antiviral Activity of this compound Against SARS-CoV-2
| Cell Line | Virus Strain | Assay Method | EC50 (nM) |
| NHBE | Not Specified | Cytopathic Effect (CPE) Assay | 13.9[8] |
| Vero E6 | Not Specified | Cytopathic Effect (CPE) Assay | Data not available |
Table 2: Representative Dose-Response Data for this compound in a CPE Assay
| Concentration of this compound (nM) | Percent CPE Inhibition (%) |
| 1000 | 100 |
| 300 | 98 |
| 100 | 95 |
| 30 | 85 |
| 10 | 50 |
| 3 | 15 |
| 1 | 5 |
| 0 | 0 |
Note: This table presents representative data based on the expected dose-response curve for an effective antiviral agent. Actual results may vary depending on experimental conditions.
Experimental Protocols
Two common methods for quantifying CPE in antiviral assays are the CellTiter-Glo® Luminescent Cell Viability Assay and the Neutral Red Uptake Assay.
Protocol 1: Measuring CPE using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Vero E6 or NHBE cells
-
SARS-CoV-2 virus stock
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Vero E6 or NHBE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into a 96-well clear-bottom white plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMEM. A suggested starting concentration range is 1 µM to 0.1 nM.
-
Remove the culture medium from the 96-well plate and add 50 µL of the diluted this compound to the respective wells. Include a "no compound" control.
-
-
Virus Infection:
-
Dilute the SARS-CoV-2 virus stock in DMEM to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 50 µL of the diluted virus to each well, except for the "cell control" wells which should receive 50 µL of DMEM.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition using the following formula: % CPE Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
-
Plot the % CPE inhibition against the logarithm of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 2: Measuring CPE using Neutral Red Uptake Assay
This colorimetric assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Vero E6 or NHBE cells
-
SARS-CoV-2 virus stock
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
96-well flat-bottom plates
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1.
-
-
Compound Preparation and Addition:
-
Follow the same compound preparation and addition procedure as in Protocol 1.
-
-
Virus Infection:
-
Follow the same virus infection procedure as in Protocol 1.
-
-
Neutral Red Staining:
-
After the 72-hour incubation, remove the medium from the wells.
-
Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of Neutral Red destain solution to each well.
-
Shake the plate on an orbital shaker for 10 minutes to extract the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition using the following formula: % CPE Inhibition = [(Absorbance_compound - Absorbance_virus_control) / (Absorbance_cell_control - Absorbance_virus_control)] * 100
-
Plot the % CPE inhibition against the logarithm of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Visualizations
Caption: SARS-CoV-2 PLpro dual-function and inhibition by this compound.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Bacterial Reverse Mutation Assay for PF-07957472
An application note and protocol for conducting the bacterial reverse mutation assay, commonly known as the Ames test, for the compound PF-07957472, is detailed below. This protocol is based on the widely accepted Organisation for Economic Co-operation and Development (OECD) Guideline 471 for testing chemicals for mutagenicity.
Introduction
The bacterial reverse mutation assay, or Ames test, is a well-established and globally recognized short-term in vitro assay for identifying substances that can cause gene mutations.[1][2][3] The test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[1][2] The assay determines the ability of a test substance, in this case, this compound, to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and subsequently grow on a minimal medium agar (B569324) plate.[2] This assay is a critical component of genotoxicity testing and is often required by regulatory agencies for the safety assessment of new drugs and chemicals.[1][4]
Principle of the Assay
The fundamental principle of the Ames test is the detection of mutations that revert the existing mutations in the tester strains, thereby restoring their functional capability to synthesize an essential amino acid.[5][6] Bacterial cultures are exposed to the test substance, this compound, at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[1][5] The S9 mix is a liver homogenate, typically from induced rats, which simulates mammalian metabolism and helps to identify mutagens that require metabolic activation.[7] If this compound is a mutagen, it will induce reverse mutations, leading to a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative control.[2]
Experimental Protocol
This protocol is a representative method based on the OECD 471 guideline.
1. Materials
-
Test Article: this compound
-
Bacterial Strains: At least five strains should be used, including:
-
Salmonella typhimurium TA98 (frameshift mutations)[7]
-
Salmonella typhimurium TA100 (base-pair substitution)[7]
-
Salmonella typhimurium TA1535 (base-pair substitution)[7]
-
Salmonella typhimurium TA1537 (frameshift mutations)[7]
-
Escherichia coli WP2 uvrA (base-pair substitution)[7] or S. typhimurium TA102.
-
-
Media and Reagents:
-
Nutrient broth
-
Minimal glucose agar plates (Vogel-Bonner medium E)
-
Top agar supplemented with a limited amount of histidine and biotin (B1667282) (for Salmonella) or tryptophan (for E. coli)
-
Solvent/Vehicle (e.g., DMSO, water)
-
Positive controls (without S9): sodium azide, 2-nitrofluorene, etc.
-
Positive controls (with S9): 2-aminoanthracene, benzo[a]pyrene, etc.
-
S9 fraction from livers of rats treated with an inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone) and a cofactor solution (S9 mix).
-
2. Experimental Procedure
The assay is typically performed using the plate incorporation method or the pre-incubation method.[5][8]
2.1. Dose Range-Finding Study
A preliminary study is conducted to determine the appropriate concentration range of this compound to be tested in the main experiment. This is to establish the concentrations that are not overly toxic to the bacteria.
2.2. Main Experiment (Plate Incorporation Method)
-
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent. The highest recommended concentration for a non-toxic substance is 5 mg/plate or 5 µL/plate.[5][7]
-
Plating:
-
To sterile tubes containing 2 mL of molten top agar at 45°C, add:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test article solution (or positive/negative control)
-
0.5 mL of S9 mix (for the metabolic activation arm) or 0.5 mL of a sterile buffer (for the non-activation arm)
-
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Evenly distribute the top agar and allow it to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[6]
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
3. Data Collection and Interpretation
The number of revertant colonies per plate is recorded for each concentration of this compound, as well as for the negative and positive controls. A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control) for at least one concentration.
Data Presentation
The following table represents a hypothetical result for the bacterial reverse mutation assay of this compound.
| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (n=3) | Mutation Ratio (Fold Increase) |
| TA98 | - | 0 (Vehicle Control) | 25 ± 4 | 1.0 |
| 10 | 28 ± 5 | 1.1 | ||
| 50 | 30 ± 3 | 1.2 | ||
| 100 | 26 ± 6 | 1.0 | ||
| 500 | 24 ± 4 | 1.0 | ||
| Positive Control | 250 ± 20 | 10.0 | ||
| + | 0 (Vehicle Control) | 40 ± 6 | 1.0 | |
| 10 | 45 ± 5 | 1.1 | ||
| 50 | 42 ± 7 | 1.1 | ||
| 100 | 38 ± 4 | 1.0 | ||
| 500 | 35 ± 6 | 0.9 | ||
| Positive Control | 450 ± 35 | 11.3 | ||
| TA100 | - | 0 (Vehicle Control) | 120 ± 10 | 1.0 |
| 10 | 125 ± 12 | 1.0 | ||
| 50 | 130 ± 15 | 1.1 | ||
| 100 | 118 ± 9 | 1.0 | ||
| 500 | 110 ± 11 | 0.9 | ||
| Positive Control | 850 ± 60 | 7.1 | ||
| + | 0 (Vehicle Control) | 150 ± 14 | 1.0 | |
| 10 | 160 ± 18 | 1.1 | ||
| 50 | 155 ± 12 | 1.0 | ||
| 100 | 145 ± 16 | 1.0 | ||
| 500 | 130 ± 13 | 0.9 | ||
| Positive Control | 1200 ± 95 | 8.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Bacterial Reverse Mutation Assay.
References
- 1. nib.si [nib.si]
- 2. The bacterial reverse mutation test | RE-Place [re-place.be]
- 3. Bacterial Mutation Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. oecd.org [oecd.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. toxicoop.com [toxicoop.com]
- 8. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-07957472 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of PF-07957472, a potent, orally active inhibitor of SARS-CoV-2 papain-like protease (PLpro).
Troubleshooting Guide
Researchers may encounter challenges with the solubility and handling of this compound. This guide provides solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound for In Vitro Assays | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the experiment. |
| Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer | The compound is precipitating out of the aqueous solution due to its hydrophobic nature. | - Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.- Gentle warming (e.g., to 37°C) of the aqueous buffer before adding the DMSO stock may help.- Use a co-solvent system or surfactants in your final assay buffer if compatible with your experimental setup. |
| Inconsistent Results in Cellular Assays | - Compound precipitation in the cell culture medium.- Degradation of the compound over time. | - Prepare fresh dilutions from the DMSO stock for each experiment.- Minimize the time the compound is in the aqueous solution before being added to the cells.- Visually inspect for any precipitation in the wells. |
| Low Bioavailability in In Vivo Studies | Poor absorption due to low aqueous solubility. | An effective formulation for oral administration in mice has been reported as a suspension in 0.5% methylcellulose (B11928114) in water containing 2% Tween® 80.[1][2] This formulation helps to keep the compound suspended and improves its absorption. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective, orally available inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[3][4][5] PLpro is an essential enzyme for viral replication, making it a key target for antiviral therapies.
Q2: What is the primary mechanism of action of this compound?
A2: this compound inhibits the enzymatic activity of SARS-CoV-2 PLpro. This protease is responsible for cleaving the viral polyprotein to generate functional viral proteins necessary for replication. By inhibiting PLpro, this compound blocks this crucial step in the viral life cycle. PLpro is also known to interfere with the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins; inhibiting PLpro may also help to restore this immune function.
Q3: Is there any quantitative solubility data available for this compound?
Q4: How should I prepare stock solutions of this compound?
A4: For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as 100% DMSO.
Q5: What is a recommended formulation for in vivo animal studies?
A5: A published study on the efficacy of this compound in a mouse model used a formulation of 0.5% methylcellulose in water containing 2% Tween® 80 for oral administration.
Q6: How should I store this compound?
A6: Store the solid compound and DMSO stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Experimental Protocols & Visualizations
General Protocol for Preparing this compound for In Vitro Assays
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve it in 100% DMSO to a final concentration of, for example, 10 mM.
-
Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the DMSO stock solution in your final assay buffer or cell culture medium.
-
To minimize precipitation, add the DMSO stock to the aqueous solution while mixing.
-
Ensure the final concentration of DMSO in your assay is low (e.g., <1%) and consistent across all experimental conditions, including controls.
-
SARS-CoV-2 PLpro Signaling Pathway and Inhibition by this compound
Caption: Inhibition of SARS-CoV-2 PLpro by this compound blocks viral polyprotein processing.
General Experimental Workflow for Testing PLpro Inhibition
Caption: Workflow for determining the IC50 of this compound against PLpro.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting PF-07957472 instability in solution
Welcome to the technical support center for PF-07957472, a potent and selective inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3][4] This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the handling and use of this compound solutions.
Issue 1: Precipitation Observed in Solution
Precipitation of this compound from solution can occur during the preparation of stock solutions, upon dilution into aqueous buffers, or after freeze-thaw cycles. This can lead to inaccurate compound concentrations and unreliable experimental results.
Possible Causes and Solutions:
-
Exceeded Solubility Limit: The concentration of this compound may be too high for the chosen solvent or buffer.
-
Solution: Try preparing a lower concentration stock solution. When diluting into an aqueous medium, perform serial dilutions in the organic solvent first before adding to the buffer to avoid shocking the compound out of solution.[5]
-
-
Inappropriate Solvent: The solvent may not be optimal for long-term storage or for maintaining solubility upon dilution.
-
Solution: While DMSO is a common solvent for initial stock solutions, consider using a co-solvent system if precipitation occurs in your final assay medium. Always ensure the final concentration of any organic solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays).
-
-
pH Effects: The pH of the aqueous buffer can significantly impact the solubility of a compound.
-
Solution: If the pKa of this compound is known or can be predicted, adjust the pH of the buffer to a range that favors the more soluble form of the molecule.
-
-
Improper Thawing: Rapid thawing of frozen stock solutions can lead to precipitation.
-
Solution: Thaw frozen aliquots slowly at room temperature or in a water bath set to a moderate temperature. Vortex gently to ensure the compound is fully redissolved before use.
-
Troubleshooting Workflow for Precipitation:
Issue 2: Inconsistent Experimental Results or Loss of Activity
A gradual or sudden loss of this compound activity in your experiments can be indicative of compound degradation.
Possible Causes and Solutions:
-
Hydrolytic Degradation: this compound contains a benzamide (B126) moiety, which can be susceptible to hydrolysis, especially at extreme pH values.
-
Solution: Assess the stability of this compound in your experimental buffer over time. If degradation is observed, consider adjusting the pH of the buffer or preparing fresh solutions immediately before use.
-
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of small molecules.
-
Solution: When preparing stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage.
-
-
Photodegradation: Exposure to light can cause degradation of photosensitive compounds.
-
Solution: Store stock solutions and working solutions in amber vials or wrap containers in foil to protect them from light.
-
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation.
-
Solution: Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in a dry, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound (Molecular Weight: 480.62 g/mol ) in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but be cautious of potential temperature sensitivity.
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: Store the solid compound at -20°C in a desiccated environment for long-term stability.
-
Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use vials and store at -20°C or -80°C, protected from light. It is advisable to use the solution within one month if stored at -20°C, or up to six months at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). It binds to a region of the enzyme that overlaps with the substrate-binding site, but it does not interact with the catalytic triad. By inhibiting PLpro, this compound disrupts the processing of the viral polyprotein, which is essential for viral replication.
SARS-CoV-2 PLpro Signaling Pathway and Inhibition by this compound:
Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for how such data should be structured. The values presented are for illustrative purposes and are based on general knowledge of small molecule inhibitors.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Temperature | Solubility (Approx.) | Notes |
| DMSO | 25°C | ≥ 100 mg/mL | Common solvent for stock solutions. |
| Ethanol | 25°C | ~10-20 mg/mL | May be used as a co-solvent. |
| PBS (pH 7.4) | 25°C | < 0.1 mg/mL | Typical of hydrophobic small molecules. |
Table 2: Illustrative Stability Profile of this compound in Solution
| Condition | Solvent | Temperature | Half-life (Approx.) | Notes |
| Aqueous Buffer | PBS, pH 7.4 | 37°C | > 24 hours | Assess for specific experimental conditions. |
| Aqueous Buffer | PBS, pH 5.0 | 37°C | Potentially reduced | Amide hydrolysis may be acid-catalyzed. |
| Aqueous Buffer | PBS, pH 9.0 | 37°C | Potentially reduced | Amide hydrolysis may be base-catalyzed. |
| DMSO Stock | DMSO | -20°C | > 6 months | Protect from light and moisture. |
Experimental Protocols
Protocol 1: General Method for Assessing Compound Stability by HPLC-MS
This protocol provides a framework for evaluating the stability of this compound in your experimental medium.
Objective: To determine the percentage of this compound remaining over time under specific experimental conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-MS system
-
Incubator
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution into the experimental buffer to the final working concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, quench any potential reaction (e.g., by adding acetonitrile), and store at -80°C until analysis.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect aliquots, process them as in step 3, and store at -80°C.
-
HPLC-MS Analysis: Analyze all samples by a validated HPLC-MS method to determine the peak area of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Workflow for Stability Assessment:
References
- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Potential off-target effects of PF-07957472
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-07957472.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1] PLpro is an essential enzyme for viral replication, making it a key target for antiviral therapeutics.[1]
Q2: Have off-target effects of this compound been investigated?
A2: Yes, this compound has been profiled through standard safety pharmacology panels (such as a Cerep panel) and comprehensive protease panels to identify potential off-target activities.[1]
Q3: What were the main findings from the off-target screening?
A3: The screening studies revealed no major off-target activities for this compound.[1] The compound was also found to be non-mutagenic and non-clastogenic in in vitro genetic toxicity studies.[1]
Q4: Was any off-target activity detected?
A4: A moderate inhibitory activity was observed against the human ether-a-go-go (hERG) potassium ion channel.[1] However, this was considered to be a marginal effect given the high antiviral potency of the compound.[1] There is also an indication that time-dependent inhibition of CYP3A4 is a potential liability for this class of compounds, as next-generation compounds were designed to improve upon this.
Troubleshooting Guides
Issue: Unexpected cellular toxicity or side effects in vitro.
-
Possible Cause 1: hERG Channel Inhibition.
-
Troubleshooting:
-
Review the concentration of this compound used in your experiments. The reported IC50 for hERG inhibition is 28.0 μM.[1] If your experimental concentration is approaching this value, consider reducing it.
-
If using cardiomyocytes or other electrically active cells, consider performing electrophysiological assessments to monitor for any alterations in cardiac action potentials.
-
When possible, use a cell line with low hERG expression as a negative control to determine if the observed toxicity is hERG-dependent.
-
-
-
Possible Cause 2: Inhibition of other proteases.
-
Troubleshooting:
-
Although comprehensive protease panel screening did not reveal major off-target activities, consider the specific proteome of your experimental cell line.
-
If you suspect off-target protease inhibition, you can perform activity assays for specific proteases that are highly expressed in your cell line and are critical for its function.
-
-
Issue: Discrepancies in antiviral efficacy.
-
Possible Cause: P-glycoprotein (Pgp) efflux.
-
Troubleshooting:
-
Some early studies with related compounds used a P-glycoprotein (Pgp) efflux inhibitor to demonstrate cellular activity.[1]
-
If you are using a cell line with high Pgp expression (e.g., certain cancer cell lines), consider co-administration with a Pgp inhibitor like verapamil (B1683045) or using a cell line with lower Pgp expression to ensure adequate intracellular concentrations of this compound.
-
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the off-target effects of this compound.
| Target | Assay Type | Result (IC50) | Species | Reference |
| hERG Potassium Channel | Electrophysiology | 28.0 µM | Human | [1] |
Experimental Protocols
General Protocol for Off-Target Liability Screening (Based on Industry Standards)
This protocol describes a general workflow for assessing the off-target liabilities of a compound like this compound.
-
Broad Target Binding Screen (e.g., Cerep Safety Panel):
-
Objective: To identify potential off-target interactions across a wide range of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
The test compound (this compound) is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.
-
A panel of radioligand binding assays is used. Each assay contains a specific receptor/ion channel/transporter and its corresponding radiolabeled ligand.
-
The ability of the test compound to displace the radioligand is measured.
-
Results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction.
-
Follow-up dose-response curves are generated for any significant hits to determine the IC50 value.
-
-
-
Comprehensive Protease Panel:
-
Objective: To assess the selectivity of the compound against a panel of human proteases.
-
Methodology:
-
A panel of purified human proteases (e.g., caspases, cathepsins, matrix metalloproteinases) is used.
-
Each protease is incubated with a specific fluorogenic substrate in the presence and absence of the test compound.
-
The inhibition of substrate cleavage is measured by a decrease in fluorescence.
-
Results are expressed as the percentage of inhibition, and IC50 values are determined for any significant hits.
-
-
-
hERG Inhibition Assay (Patch-Clamp Electrophysiology):
-
Objective: To quantify the inhibitory effect of the compound on the hERG potassium channel.
-
Methodology:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.
-
The cells are exposed to increasing concentrations of the test compound.
-
The inhibition of the hERG current is measured at each concentration, and an IC50 value is calculated.
-
-
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for assessing potential off-target effects.
References
Technical Support Center: Managing Moderate hERG Activity of PF-07957472
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moderate hERG (human Ether-à-go-go-Related Gene) potassium channel activity observed with PF-07957472, a SARS-CoV-2 papain-like protease (PLpro) inhibitor[1][2]. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assess and mitigate potential cardiotoxicity risks.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG activity of this compound?
A1: Preclinical assessments have indicated that this compound exhibits moderate inhibitory activity against the hERG potassium channel. The in vitro half-maximal inhibitory concentration (IC50) is a key parameter to consider in early safety assessments. While specific public data for this compound is not available, a hypothetical moderate IC50 is presented for guidance in the table below. It is crucial to determine the hERG IC50 in your specific assay system.
Q2: Why is moderate hERG activity a concern?
A2: Inhibition of the hERG channel can delay cardiac repolarization, which may lead to QT interval prolongation on an electrocardiogram (ECG).[3][4] This is a significant concern as it can increase the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[5] Therefore, early characterization and management of hERG activity are critical in drug development.
Q3: What is a generally acceptable safety margin for hERG activity?
A3: Historically, a 30-fold margin between the hERG IC50 and the unbound plasma concentration (Cmax) at the therapeutic dose was considered a general benchmark. However, a more comprehensive risk assessment is now favored, often requiring a larger margin (e.g., >100-fold) in early discovery stages to account for factors that can narrow this window during development. The acceptable margin is project-specific and depends on the therapeutic indication and patient population.
Q4: What are the initial steps to take after observing moderate hERG activity in an initial screen?
A4: The first step is to confirm the activity with a high-fidelity assay, such as the manual or automated patch-clamp electrophysiology assay, which is considered the gold standard. This will provide a more accurate determination of the IC50. Subsequently, a tiered approach to assess the proarrhythmic risk should be implemented, including in vitro and potentially in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent hERG IC50 values for this compound across different assays.
-
Possible Cause: Different experimental conditions and assay formats (e.g., binding assays vs. functional assays) can yield varying results. Automated patch-clamp systems may have different sensitivities compared to manual patch-clamp.
-
Troubleshooting Steps:
-
Standardize the experimental protocol, including cell line, temperature, and voltage protocol.
-
Use the same batch of this compound for all experiments to avoid variability in compound purity or stability.
-
Include well-characterized positive and negative controls (e.g., dofetilide, verapamil) to ensure assay performance and consistency.
-
Prioritize data from manual or automated whole-cell patch-clamp assays for the most reliable assessment of hERG channel block.
-
Issue 2: this compound shows QT prolongation in an in vivo model at exposures close to the therapeutic range.
-
Possible Cause: The safety margin between the hERG IC50 and the in vivo plasma concentrations is insufficient. This could be due to higher than expected free plasma concentrations or the compound's specific pharmacokinetic/pharmacodynamic (PK/PD) properties.
-
Troubleshooting Steps:
-
Accurately determine the unbound plasma concentration of this compound in the animal model used for the QT study.
-
Evaluate the effect of this compound on other cardiac ion channels to understand the integrated effect on the cardiac action potential, as recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm.
-
Consider medicinal chemistry efforts to structurally modify this compound to reduce its hERG activity while maintaining its on-target potency. Strategies include reducing lipophilicity, decreasing the basicity of amine groups, or introducing acidic groups.
-
Quantitative Data Summary
The following table presents a hypothetical, yet plausible, in vitro profile for this compound to guide experimental design and interpretation.
| Compound | Target | Assay Type | IC50 / EC50 | hERG Safety Margin (Hypothetical) | Reference |
| This compound | SARS-CoV-2 PLpro | Enzymatic Assay | 13.9 nM (EC50) | N/A | **** |
| This compound | hERG (KCNH2) | Patch Clamp | 1.5 µM (IC50) | ~30-fold (assuming 50 nM unbound Cmax) | Hypothetical |
| Dofetilide | hERG (KCNH2) | Patch Clamp | 12 nM (IC50) | N/A | Positive Control |
| Verapamil | L-type Ca2+ channel, hERG | Patch Clamp | ~1 µM (hERG IC50) | N/A | Reference Compound |
Experimental Protocols
Protocol 1: In Vitro hERG Assay using Automated Patch-Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells. Culture cells to 70-90% confluency before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Generate serial dilutions to create a concentration-response curve (e.g., 0.01, 0.1, 1, 10, 30 µM). The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Automated Patch-Clamp Procedure (e.g., QPatch or SyncroPatch):
-
Initiate the automated system, which will perform cell capture, sealing, and whole-cell configuration.
-
Establish a stable baseline recording of the hERG current using a validated voltage protocol. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Apply a vehicle control (e.g., 0.3% DMSO in extracellular solution) for a set duration (e.g., 3 minutes) to establish a baseline.
-
Sequentially apply increasing concentrations of this compound to the cells. Allow for a sufficient exposure time at each concentration (e.g., 5 minutes) to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo QT Interval Assessment in a Conscious Animal Model
Objective: To evaluate the effect of this compound on the QT interval in a relevant animal model.
Methodology:
-
Animal Model: Use a suitable species, such as the telemetry-instrumented dog or non-human primate, which allows for continuous ECG monitoring in conscious, unrestrained animals.
-
Acclimatization and Baseline Recording: Allow animals to acclimate to the study conditions. Record baseline ECG data for a sufficient period before dosing to establish a stable diurnal rhythm.
-
Dosing and ECG Monitoring:
-
Administer this compound at multiple dose levels, including a therapeutic dose and higher multiples, via the intended clinical route.
-
Include a vehicle control group and a positive control group (e.g., a compound known to prolong the QT interval, like moxifloxacin) to demonstrate assay sensitivity.
-
Continuously record ECG data for at least 24 hours post-dose.
-
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points to determine the plasma concentration of this compound and establish a PK/PD relationship.
-
Data Analysis:
-
Measure the QT interval and correct for heart rate using an appropriate formula (e.g., Bazett's or a species-specific correction).
-
Compare the change in corrected QT (QTc) from baseline for the this compound-treated groups to the vehicle control group.
-
Correlate the QTc changes with the corresponding plasma concentrations of this compound.
-
Visualizations
Caption: Workflow for assessing hERG-related cardiotoxicity risk.
Caption: Decision tree for managing moderate hERG activity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. evotec.com [evotec.com]
- 4. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Impact of DMSO concentration on PF-07957472 activity
Welcome to the technical support center for PF-07957472, a potent and selective inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This resource provides essential information for researchers, scientists, and drug development professionals to effectively utilize this compound in their experiments, with a focus on mitigating the impact of Dimethyl Sulfoxide (B87167) (DMSO) concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a critical viral enzyme responsible for cleaving the viral polyprotein, a process essential for viral replication.[3][4] By inhibiting PLpro, this compound blocks this crucial step in the viral life cycle.[2] Additionally, PLpro is known to interfere with the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins; inhibiting PLpro may also help to counteract this viral immune evasion strategy.
Q2: What is the recommended final concentration of DMSO for in vitro assays with this compound?
A2: For biochemical assays, the primary publication detailing the discovery of this compound reported using a final DMSO concentration of 1% in their PLpro enzymatic assay. For cell-based assays, it is crucial to keep the final DMSO concentration as low as possible, generally at or below 0.1% (v/v), as higher concentrations can be toxic to cells. However, the sensitivity to DMSO is cell-line specific. For instance, Vero cells have been reported to be sensitive to DMSO concentrations above 0.3% (v/v). It is highly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum acceptable concentration that does not induce significant toxicity or off-target effects.
Q3: How can the hygroscopic nature of DMSO affect my experimental results with this compound?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can dilute your stock solution of this compound over time, leading to a decrease in the actual concentration of the compound in your assays. This can result in increased variability between experiments and an apparent reduction in the compound's potency. To mitigate this, it is recommended to use anhydrous, high-purity DMSO, aliquot your stock solutions to minimize freeze-thaw cycles and exposure to air, and store them in a desiccator or under an inert atmosphere.
Q4: What should I do if I observe precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To prevent this, you can perform a serial dilution of your high-concentration DMSO stock solution with DMSO first to get closer to the final desired concentration. Then, add this intermediate dilution to your aqueous buffer or medium with gentle mixing. Pre-warming the stock solution and the aqueous medium to 37°C may also help. It is also advisable to always add the compound solution to the medium, rather than the other way around.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound, with a focus on problems related to DMSO concentration.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50/EC50 values between experiments. | 1. Inconsistent final DMSO concentration across wells. 2. Water absorption in the DMSO stock solution, leading to inaccurate concentrations. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the final DMSO concentration is identical in all wells, including vehicle controls. 2. Use fresh, anhydrous DMSO and aliquot stock solutions for single use. 3. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Lower than expected potency of this compound. | 1. Dilution of the DMSO stock by absorbed water. 2. Degradation of the compound due to improper storage. 3. High DMSO concentration in the assay is affecting the enzyme or cell health. | 1. Prepare fresh stock solutions with anhydrous DMSO. 2. Confirm proper storage conditions as per the supplier's recommendations. 3. Perform a DMSO tolerance test and lower the final DMSO concentration if necessary. |
| Vehicle control (DMSO only) shows a significant biological effect. | 1. The final DMSO concentration is too high for the cell line being used, causing toxicity or off-target effects. 2. The DMSO has been contaminated. | 1. Determine the maximum tolerated DMSO concentration for your cell line with a DMSO tolerance assay and ensure your experimental concentration is below this limit. 2. Use fresh, high-purity DMSO. |
| Precipitation of this compound in the assay well. | 1. The final concentration of the compound exceeds its solubility in the aqueous medium. 2. Rapid change in solvent polarity upon dilution. | 1. Lower the final concentration of this compound. 2. Perform a serial dilution in DMSO first before adding to the aqueous medium. 3. Ensure thorough mixing after adding the compound to the assay medium. |
Experimental Protocols
Protocol 1: In Vitro SARS-CoV-2 PLpro Enzymatic Assay
This protocol is adapted from the methods used in the discovery of this compound.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM TCEP, and 0.1% Bovine Serum Albumin (BSA)
-
384-well plates (white or black, depending on the plate reader)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations (e.g., 11-point dilution series).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 250 nL) of each serially diluted compound solution into the wells of a 384-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of SARS-CoV-2 PLpro enzyme in the assay buffer (e.g., to a final concentration of 6.25 nM).
-
Add the enzyme solution to the wells containing the compound.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of the fluorogenic substrate in the assay buffer (e.g., to a final concentration of 25 µM).
-
Add the substrate solution to all wells to initiate the enzymatic reaction. The final DMSO concentration should be 1%.
-
Incubate the plate for 60 minutes at room temperature.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
Normalize the data to the controls and plot the percent inhibition versus the compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This is a general protocol for assessing the antiviral activity of this compound in a cell-based assay.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
A suitable host cell line (e.g., NHBE or Vero E6 cells)
-
Cell culture medium
-
SARS-CoV-2 viral stock
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is kept constant and non-toxic for the cells (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
-
Viral Infection:
-
In a certified BSL-3 facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Include uninfected and untreated cell controls, as well as infected and untreated (vehicle control) cells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe a cytopathic effect (e.g., 48-72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the uninfected and infected controls.
-
Plot the percentage of cell viability against the compound concentration to determine the EC50 value (the concentration at which 50% of the cytopathic effect is inhibited).
-
Separately, determine the CC50 (50% cytotoxic concentration) of the compound on uninfected cells to assess its therapeutic index (SI = CC50/EC50).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for DMSO-related issues.
References
Technical Support Center: Enhancing the Metabolic Stability of PF-07957472 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of the metabolic stability of PF-07957472 analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My this compound analog exhibits high clearance in human liver microsomes. What are the likely metabolic pathways and what steps can I take to improve its stability?
A1: High clearance in human liver microsomes (HLM) suggests that your analog is likely susceptible to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. For this compound, a papain-like protease (PLpro) inhibitor, common metabolic liabilities often involve oxidation of aromatic rings or aliphatic chains.[1][2][3]
Next Steps & Troubleshooting:
-
Metabolite Identification: The first crucial step is to identify the site(s) of metabolism. Incubate your analog with HLM and use LC-MS/MS to identify the major metabolites. This will pinpoint the "metabolic soft spots."
-
Structural Modification Strategies: Based on the identified metabolic pathways, consider the following strategies:
-
Blocking Metabolic Hotspots: Introduce chemical modifications at the site of metabolism to hinder enzyme access. For instance, replacing a metabolically liable hydrogen atom with a deuterium, fluorine, or methyl group can significantly slow down metabolism.[4][5]
-
Deactivating Aromatic Rings: If an aromatic ring is being oxidized, you can deactivate it by introducing electron-withdrawing groups (e.g., CF₃, SO₂NH₂).
-
Introducing Steric Hindrance: Incorporating bulky groups near the metabolic site can prevent the enzyme from binding effectively. The lead compound, this compound, successfully utilized this strategy by introducing a geminal-cyclopropyl group, which led to a reduction in apparent intrinsic clearance.
-
Reducing Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Consider introducing polar functional groups to decrease the logP of your analog.
-
Q2: My analog is stable in liver microsomes but shows high clearance in hepatocytes. What does this discrepancy indicate and how should I proceed?
A2: This pattern suggests that your analog is likely metabolized by pathways not fully represented in microsomes. While microsomes are rich in Phase I CYP enzymes, they lack many Phase II conjugation enzymes (like UGTs and SULTs) and active transporters that are present in intact hepatocytes. The high clearance in hepatocytes could be due to:
-
Phase II Metabolism: The analog might be undergoing rapid glucuronidation or sulfation.
-
Non-CYP Mediated Oxidation: Other enzymes present in hepatocytes, such as aldehyde oxidase (AO), could be responsible for metabolism.
-
Active Uptake into Hepatocytes: If the compound is a substrate for uptake transporters, its intracellular concentration in hepatocytes could be much higher than in the incubation medium, leading to faster metabolism.
Next Steps & Troubleshooting:
-
Investigate Phase II Metabolism: Perform metabolite identification studies using hepatocytes and look for glucuronide or sulfate (B86663) conjugates.
-
Assess Contribution of Other Enzymes: Use specific chemical inhibitors for different enzyme families in your hepatocyte assay to pinpoint the responsible pathway.
-
Evaluate Transporter Involvement: Compare the clearance in suspended hepatocytes versus plated hepatocytes, as transporter activity can differ. You can also use known transporter inhibitors to see if they affect the clearance of your analog.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters I should be measuring in my in vitro metabolic stability assays?
A1: The primary parameters to determine are the half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. It provides a direct measure of the compound's stability in the in vitro system.
-
Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver (or a subcellular fraction) to metabolize a drug, independent of other physiological factors like blood flow and protein binding. It is calculated from the half-life and the conditions of the assay (e.g., protein or cell concentration). CLint is crucial for predicting in vivo hepatic clearance.
Q2: What is the difference between using liver microsomes and hepatocytes for metabolic stability studies?
A2: Liver microsomes and hepatocytes are the two most common in vitro systems, each with its advantages and limitations.
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most of the CYP enzymes are located. They are cost-effective and suitable for high-throughput screening of Phase I metabolism. However, they lack Phase II enzymes and transporters.
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more comprehensive picture of a compound's metabolic fate.
Q3: How can I extrapolate my in vitro data to predict in vivo human hepatic clearance?
A3: In vitro to in vivo extrapolation (IVIVE) is a key step in drug discovery. The most common method involves using the intrinsic clearance (CLint) value obtained from in vitro assays (preferably with human hepatocytes) and scaling it to predict the in vivo CLint. This is then used in a liver model, such as the well-stirred model, which also accounts for liver blood flow and the fraction of unbound drug in the blood, to predict in vivo hepatic clearance.
Data Presentation
Table 1: Example Metabolic Stability Data for this compound Analogs in Human Liver Microsomes (HLM)
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg protein) |
| This compound | gem-cyclopropyl | 45 | 30.8 |
| Analog A | Unsubstituted | 15 | 92.4 |
| Analog B | p-Fluoro | 25 | 55.4 |
| Analog C | Deuterated | 60 | 23.1 |
Table 2: Example Comparison of Metabolic Stability in HLM vs. Human Hepatocytes
| Compound ID | CLint in HLM (µL/min/mg protein) | CLint in Hepatocytes (µL/min/10⁶ cells) | HLM/Hepatocyte Ratio | Likely Major Clearance Pathway |
| Analog D | 120 | 110 | 1.1 | CYP-mediated (Phase I) |
| Analog E | 25 | 150 | 0.17 | Phase II or non-CYP |
| Analog F | 180 | 30 | 6.0 | Permeability-limited |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.
-
Prepare a NADPH regenerating solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equation.
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently transfer the cells to pre-warmed incubation medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a non-coated plate.
-
Add the test compound (final concentration typically 1 µM).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with a suitable solvent.
-
-
Sample Analysis and Data Analysis:
-
Follow the same procedures as described for the microsomal stability assay.
-
Visualizations
Caption: General metabolic pathways for this compound analogs.
Caption: Workflow for metabolic stability screening and optimization.
Caption: Decision tree for troubleshooting high in vitro clearance.
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. youtube.com [youtube.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing PF-07957472 Cytotoxicity in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing PF-07957472 in cell-based assays. The information herein addresses potential cytotoxicity issues, offering troubleshooting strategies and detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a viral cysteine protease crucial for the cleavage of the viral polyprotein, a process essential for viral replication.[3][4] Additionally, PLpro exhibits deubiquitinase (DUB) and deISGylase activity, interfering with the host's innate immune response by removing ubiquitin and ISG15 from host proteins. By inhibiting PLpro, this compound not only blocks viral replication but may also help restore the host's antiviral immune signaling.
Q2: Is significant cytotoxicity expected with this compound in cell-based assays?
A2: Based on available data, this compound has a favorable in vitro safety profile and is not expected to cause significant cytotoxicity at its effective antiviral concentrations.[5] Studies have shown that it is not mutagenic or clastogenic. However, like any compound, cytotoxicity can be observed at higher concentrations and may be cell-line dependent. It is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line used for your experiments.
Q3: What are the potential causes of cytotoxicity observed in my cell-based assay with this compound?
A3: Observed cytotoxicity could arise from several factors:
-
High Compound Concentration: Exceeding the optimal therapeutic window can lead to off-target effects or general cellular stress.
-
On-Target Effects on Host Pathways: As PLpro inhibition can modulate the host's innate immune signaling, this could lead to cellular stress or death in certain cell types or under specific experimental conditions.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is essential to include a vehicle-only control in your experiments.
-
Assay-Specific Artifacts: The chosen cytotoxicity assay may be susceptible to interference from the compound, leading to inaccurate results.
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and media composition can influence cellular sensitivity to a compound.
Q4: How can I distinguish between antiviral activity and cytotoxicity?
A4: It is critical to perform a cytotoxicity assay in parallel with your antiviral assay. This allows for the calculation of the Selectivity Index (SI), which is the ratio of the CC50 to the 50% effective concentration (EC50). A high SI value indicates that the compound's antiviral effects occur at concentrations well below those that cause cytotoxicity, suggesting a specific antiviral mechanism.
Troubleshooting Guide
This guide provides solutions to common issues encountered when assessing the cytotoxicity of this compound.
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically ≤0.5%. Perform a DMSO toxicity titration curve for your specific cell line. |
| Poor cell health. | Use cells with a low passage number, ensure optimal growth conditions, and check for mycoplasma contamination. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and avoid introducing bubbles. |
| Edge effects on the microplate. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental samples. | |
| Discrepancy between different cytotoxicity assays | Assay interference. | This compound may interfere with the readout of certain assays (e.g., reductase-based assays). Use an orthogonal method to confirm results (e.g., a membrane integrity assay like LDH release if you are using a metabolic assay like MTT). |
| Apparent cytotoxicity at effective antiviral concentrations | On-target effect on host pathways. | Investigate the impact of PLpro inhibition on innate immune signaling in your cell model. This could be a genuine biological effect. |
| Compound precipitation. | Ensure this compound is fully solubilized in your media at the tested concentrations. Visually inspect for precipitates. |
Quantitative Data
While specific CC50 values for this compound across a wide range of cell lines are not extensively published in a single source, the table below presents representative cytotoxicity data for other non-covalent PLpro inhibitors to provide a general understanding of the expected therapeutic window. It is imperative to determine the CC50 of this compound in your specific experimental system.
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| PLpro Inhibitor (unnamed) | Calu-3 | MTT | >500 | |
| Covalent PLpro Inhibitor 7 | Vero E6 | CellTiter-Glo | >30 | |
| Covalent PLpro Inhibitor 9 | Vero E6 | CellTiter-Glo | >30 |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. b. Include a "cells only" control (medium only) and a "vehicle control" (highest concentration of DMSO used for dilutions). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours), consistent with the duration of your antiviral assay.
-
MTT Assay: a. After incubation, add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Incubate for at least 15 minutes at room temperature with gentle shaking.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Objective: To quantify plasma membrane damage by measuring the release of LDH from damaged cells.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: a. Follow steps 1a-2d from Protocol 1. b. Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation.
-
LDH Assay: a. Centrifuge the 96-well plate at 250 x g for 4 minutes. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH reaction mixture from the kit to each well of the new plate. d. Incubate for the time specified in the kit's protocol (usually 30 minutes) at room temperature, protected from light. e. Add the stop solution provided in the kit.
-
Data Analysis: a. Measure the absorbance at the wavelength specified in the kit's manual. b. Subtract the background absorbance (from cell-free medium) from all readings. c. Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) * 100 d. Plot the percentage of cytotoxicity against the compound concentration to determine the CC50.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on SARS-CoV-2 PLpro.
Caption: General workflow for determining the CC50 of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Optimizing pH and salt concentration for PLpro stability with PF-07957472
Welcome to the technical support center for optimizing the stability of the SARS-CoV-2 Papain-like Protease (PLpro) in complex with its inhibitor, PF-07957472. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of the PLpro:this compound complex?
A1: While specific data for the PLpro:this compound complex is not extensively published, studies on the stability of PLpro itself provide a strong starting point. PLpro is most stable in buffers with a pH near neutral.[1] For long-term storage and stability assays, a buffer containing 50 mM HEPES at pH 7.5 is recommended.[1] Enzymatic activity, however, has been observed to be highest at a slightly more acidic pH of 6.5.[1] It is advisable to perform initial experiments within a pH range of 6.5 to 8.0 to balance stability and activity.
Q2: How does salt concentration affect the stability of the PLpro:this compound complex?
A2: Similar to pH, the optimal salt concentration has been characterized for PLpro. The enzyme is stable in the presence of NaCl, with concentrations around 100 mM being commonly used in storage and assay buffers.[1] It is recommended to maintain a salt concentration in this range to ensure the structural integrity of the enzyme, which is crucial for inhibitor binding.
Q3: I am observing protein aggregation. What are the possible causes and solutions?
A3: Protein aggregation can be caused by several factors, including suboptimal buffer conditions, the absence of reducing agents, or inappropriate storage temperatures. See the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: What are the recommended storage conditions for the PLpro enzyme?
A4: For long-term storage, it is best to store purified PLpro at -80°C in a buffer containing 50 mM HEPES pH 7.5, 100 mM NaCl, and 5 mM DTT.[1] The inclusion of a reducing agent like DTT is critical to prevent aggregation.
Troubleshooting Guides
Issue: Low or No PLpro Enzymatic Activity
This guide will help you troubleshoot potential reasons for observing lower-than-expected or no enzymatic activity of PLpro in the presence of this compound.
Issue: PLpro Aggregation
This guide addresses the common issue of PLpro aggregation during purification, storage, or in experimental assays.
Data Presentation
The following tables summarize the stability and activity of SARS-CoV-2 PLpro under various buffer conditions based on published data. These conditions are recommended as a starting point for optimizing experiments with this compound.
Table 1: Effect of pH on PLpro Stability and Activity
| pH | Buffer System | Stability (Qualitative) | Enzymatic Activity (Kcat/Km) |
| 4.0 | Sodium Acetate | Partially unfolded, high initial fluorescence[1] | Almost inactive[1] |
| 5.0 | Sodium Acetate | Partially unfolded, high initial fluorescence[1] | Almost inactive[1] |
| 5.5 | MES | Stable | Active[1] |
| 6.5 | MES | Stable | Maximum activity[1] |
| 7.0 | HEPES | Stable | Active[1] |
| 7.5 | HEPES | Most stable for long-term storage[1] | Active[1] |
| 8.0 | Tris | Stable | Active[1] |
| 9.0 | Tris | Stable | Active[1] |
Table 2: Recommended Buffer Components for PLpro Experiments
| Component | Recommended Concentration | Purpose |
| Buffer | 50 mM | Maintain a stable pH (HEPES for stability, MES for activity) |
| NaCl | 100 mM | Maintain ionic strength and protein solubility[1] |
| DTT or TCEP | 5 mM DTT or 0.5 mM TCEP | Reducing agent to prevent disulfide-mediated aggregation |
| EDTA | 0.5 mM | Chelating agent to remove divalent cations that may inhibit the enzyme[2] |
| This compound | Varies by experiment | Non-covalent inhibitor of PLpro[3] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for PLpro Stability
This protocol outlines a method to assess the thermal stability of PLpro in the presence of this compound by measuring the change in melting temperature (Tm).
Materials:
-
Purified SARS-CoV-2 PLpro
-
This compound
-
SYPRO Orange dye
-
96-well PCR plates
-
Real-time PCR instrument capable of thermal melts
-
Buffers with varying pH and salt concentrations
Methodology:
-
Prepare Reagents:
-
Prepare a series of 2X concentrated buffers with the desired pH and salt concentrations to be tested.
-
Dilute PLpro to a 2X working concentration in a base buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
Prepare a 2X working solution of this compound in the same base buffer.
-
Prepare a 20X SYPRO Orange dye solution in water.
-
-
Assay Setup (per well):
-
Add 12.5 µL of the 2X buffer to be tested.
-
Add 5 µL of the 2X PLpro solution.
-
Add 5 µL of the 2X this compound solution (or buffer for control).
-
Add 2.5 µL of the 20X SYPRO Orange dye.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. A higher Tm indicates greater protein stability.
-
Protocol 2: Fluorescence-Based Enzymatic Assay for PLpro Activity
This protocol describes a method to measure the enzymatic activity of PLpro and the inhibitory effect of this compound using a fluorogenic substrate.
Materials:
-
Purified SARS-CoV-2 PLpro
-
This compound
-
Fluorogenic PLpro substrate (e.g., Z-LRGG-AMC)
-
Assay buffer (e.g., 50 mM MES, 100 mM NaCl, 5 mM DTT, pH 6.5)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Methodology:
-
Prepare Reagents:
-
Prepare the assay buffer.
-
Dilute PLpro to a working concentration (e.g., 100 nM) in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Setup (per well):
-
Add PLpro solution to each well.
-
Add the this compound dilution series to the appropriate wells. Include a no-inhibitor control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value of this compound.
-
References
- 1. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Differential Scanning Fluorimetry (DSF) Formulation Screening with Complementary Dyes to Assess Protein Unfolding and Aggregation in Presence of Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Navigating the Landscape of SARS-CoV-2 PLpro Inhibitors: A Comparative Guide
For Immediate Release
In the ongoing battle against COVID-19, the SARS-CoV-2 papain-like protease (PLpro) has emerged as a critical therapeutic target. Beyond its essential role in viral replication, PLpro actively suppresses the host's innate immune response, making it a key focus for antiviral drug development. This guide provides a comparative analysis of a leading PLpro inhibitor, PF-07957472, alongside other notable inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Performance Snapshot: A Quantitative Comparison
The efficacy of various SARS-CoV-2 PLpro inhibitors has been quantified through biochemical and cell-based assays. The following table summarizes key inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), and inhibition constants (Ki) for this compound and its counterparts. Lower values indicate higher potency.
| Inhibitor | Assay Type | Parameter | Value (nM) | Cell Line |
| This compound | Cell-based (CPE) | EC50 | 13.9[1] | NHBE |
| Cell-based (Vero plaque assay) | EC50 | 460[2] | Vero | |
| Cell-based | EC50 | 147[3] | - | |
| Biochemical | Ki | 2[3] | - | |
| GRL-0617 | Biochemical (SARS-CoV PLpro) | IC50 | 600[4] | - |
| Biochemical (SARS-CoV-2 PLpro) | IC50 | 800 | - | |
| Biochemical (SARS-CoV PLpro) | Ki | 490 | - | |
| Cell-based (SARS-CoV) | EC50 | 14,500 | Vero E6 | |
| Cell-based (SARS-CoV-2) | EC50 | 23,640 | Vero E6 | |
| Jun12682 | Biochemical | Ki | 37.7 | - |
| Cell-based (FlipGFP) | EC50 | 1,100 | Vero | |
| Cell-based (Antiviral) | EC50 | 440 - 2,020 | Caco-2 | |
| WEHI-P8 | Biochemical | IC50 | 12 | - |
| Cell-based (FRET) | EC50 | 298 | - | |
| Cell-based (Vero plaque assay) | EC50 | 360 | Vero | |
| VIR250 | Biochemical | IC50 | ~100,000 - 200,000 | - |
| VIR251 | Biochemical | IC50 | ~100,000 - 200,000 | - |
Understanding the Mechanism: PLpro's Dual Threat
SARS-CoV-2 PLpro plays a dual role in the viral life cycle and host interaction. Firstly, it is a crucial component of the viral replication machinery, responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3). This cleavage is essential for the formation of the viral replication and transcription complex.
Secondly, PLpro acts as a deubiquitinase (DUB) and deISGylase, targeting host cell proteins to dismantle the innate immune response. It removes ubiquitin and ISG15 (Interferon-Stimulated Gene 15) modifications from host proteins, thereby interfering with critical antiviral pathways. For instance, PLpro has been shown to directly cleave and inhibit key signaling molecules such as IRF3 (Interferon Regulatory Factor 3), TAB1 (TAK1-binding protein 1), and NLRP12 (NLR Family Pyrin Domain Containing 12), which are pivotal in the production of type I interferons and inflammatory responses.
SARS-CoV-2 PLpro's dual function in viral replication and immune evasion.
Experimental Corner: Unveiling Inhibitor Potency
The characterization of PLpro inhibitors relies on robust biochemical and cell-based assays. Below are the methodologies for two widely used assays.
FRET-Based Biochemical Assay for PLpro Inhibition
This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds in a high-throughput format.
Principle: The assay utilizes a synthetic peptide substrate containing a PLpro recognition sequence (e.g., RLRGG) flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by PLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagents and Materials: Recombinant SARS-CoV-2 PLpro enzyme, FRET peptide substrate (e.g., Z-RLRGG-AMC), assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100), test compounds, and 384-well plates.
-
Procedure: a. Dispense a solution of recombinant SARS-CoV-2 PLpro into the wells of a 384-well plate. b. Add test compounds at various concentrations to the wells. c. Incubate the enzyme and compound mixture at 37°C for 30 minutes. d. Initiate the enzymatic reaction by adding the FRET peptide substrate to each well. e. Immediately measure the fluorescence signal at regular intervals (e.g., every 2 minutes for 10 minutes) using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 360 nm/460 nm for AMC).
-
Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence increase. Determine the percent inhibition for each compound concentration relative to a DMSO control. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Workflow for the FRET-based biochemical assay.
FlipGFP-Based Cell Reporter Assay for PLpro Activity
This cell-based assay provides a valuable tool for assessing the intracellular activity of PLpro inhibitors in a BSL-2 setting.
Principle: The FlipGFP reporter system consists of a "flipped" GFP that is non-fluorescent. A PLpro cleavage sequence is engineered into a linker connecting the two parts of the flipped GFP. When PLpro is present and active, it cleaves the sequence, causing the GFP to "flip" into its correct conformation and become fluorescent. Inhibitors of PLpro will prevent this cleavage and thus reduce the fluorescence signal.
Protocol:
-
Reagents and Materials: HEK293T cells, cell culture medium, plasmids encoding SARS-CoV-2 PLpro and the FlipGFP-PLpro reporter, transfection reagent, test compounds, and a fluorescence microscope or plate reader.
-
Procedure: a. Seed HEK293T cells in a multi-well plate. b. Co-transfect the cells with the PLpro and FlipGFP-PLpro plasmids. c. After an appropriate incubation period for protein expression, treat the cells with various concentrations of the test compounds. d. Incubate the cells with the compounds for a defined period. e. Measure the GFP fluorescence using a fluorescence microscope or a microplate reader.
-
Data Analysis: Normalize the GFP signal to a control (e.g., mCherry co-expressed from the reporter plasmid). Calculate the percent inhibition for each compound concentration and determine the EC50 values from the dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel PLpro inhibitor improves outcomes in a pre-clinical model of long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Efficacy of PF-07957472 versus other COVID-19 antivirals
A comparative analysis of PF-07957472, a novel antiviral candidate, against established COVID-19 therapeutics reveals a distinct mechanism of action and promising preclinical efficacy. This guide provides a detailed comparison with other key antivirals—Paxlovid (nirmatrelvir/ritonavir), Remdesivir (B604916), and Molnupiravir—supported by available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an investigational, orally active inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3][4][5][6] This differentiates it from the first-generation oral antivirals, Paxlovid and Molnupiravir, which target the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), respectively.[7][[“]][9][10][11] While this compound has demonstrated potent antiviral effects in preclinical studies, it has not yet undergone the extensive clinical trials that have established the efficacy of approved antivirals.
Comparative Efficacy of COVID-19 Antivirals
The following tables summarize the available efficacy data for this compound and its comparators. It is crucial to note that the data for this compound is from preclinical studies, which are not directly comparable to the clinical outcomes observed in human trials for the other agents.
Table 1: In Vitro and Preclinical Efficacy Data
| Antiviral | Target | Cell-Based Assay | Animal Model Efficacy |
| This compound | SARS-CoV-2 PLpro | EC50 = 13.9 nM (in SARS-CoV-2 infected NHBE cells)[1] | Robust efficacy in a mouse-adapted model of COVID-19, reducing viral levels in lungs and preventing weight loss.[2][3][5] |
| Nirmatrelvir (Paxlovid) | SARS-CoV-2 Mpro | Potent in vitro activity against circulating variants of concern.[12] | - |
| Remdesivir | SARS-CoV-2 RdRp | In vitro activity against SARS-CoV-2.[13][14] | Decreased viral load in the lungs of infected mice.[15] |
| Molnupiravir | SARS-CoV-2 RdRp | Potent antiviral activity against SARS-CoV-2 in various cell lines (e.g., Vero, Calu-3).[15] | Orally active against SARS-CoV-2 in ferrets.[16] |
Table 2: Clinical Efficacy Data for Approved Antivirals
| Antiviral | Study Population | Key Clinical Outcome |
| Paxlovid (Nirmatrelvir/Ritonavir) | Non-hospitalized, high-risk adults with COVID-19 | 89% reduction in the risk of COVID-19-related hospitalization or death compared to placebo. |
| Remdesivir | Hospitalized patients with moderate to severe COVID-19 | Shortened time to recovery. |
| Molnupiravir | Non-hospitalized, high-risk adults with COVID-19 | 30% reduction in the risk of hospitalization or death in initial studies.[17] |
Mechanisms of Action
The antiviral agents discussed employ different strategies to inhibit the replication of SARS-CoV-2.
-
This compound: This compound targets the papain-like protease (PLpro) of SARS-CoV-2.[1][2][4] PLpro is one of two essential proteases that the virus uses to cleave its polyproteins into functional viral proteins.[2][4] By inhibiting PLpro, this compound blocks viral replication.[2][4]
-
Paxlovid (Nirmatrelvir/Ritonavir): The active component, nirmatrelvir, inhibits the SARS-CoV-2 main protease (Mpro or 3CL protease).[[“]][10][11][18][19] Similar to PLpro, Mpro is crucial for cleaving the viral polyprotein.[[“]][10][18][19] Ritonavir is included in the formulation to act as a pharmacokinetic enhancer; it inhibits the human enzyme CYP3A4, which metabolizes nirmatrelvir, thereby increasing the concentration and duration of action of the active drug.[[“]][10]
-
Remdesivir: This drug is a nucleoside analog.[13][20][21] It mimics the natural building blocks of RNA. Once inside the cell, remdesivir is converted into its active triphosphate form.[21][22] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates this active form into the growing viral RNA chain, which leads to premature termination of RNA synthesis and halts viral replication.[9][22]
-
Molnupiravir: This is also a nucleoside analog that is metabolized into an active form resembling cytidine.[7][16][23] The viral RdRp incorporates this active form into the new viral RNA.[7][16] This process, known as viral error induction, introduces widespread mutations into the viral genome, ultimately rendering the virus non-functional.[7][24]
Signaling Pathway and Mechanism Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienft.com [scienft.com]
- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 11. Paxlovid (nirmatrelvir and ritonavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Pfizer’s Novel COVID-19 Oral Antiviral Treatment Candidate Reduced Risk of Hospitalization or Death by 89% in Interim Analysis of Phase 2/3 EPIC-HR Study | Pfizer [pfizer.com]
- 13. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A comparative analysis for anti-viral drugs: Their efficiency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antivirals Against Coronaviruses: Candidate Drugs for SARS-CoV-2 Treatment? [frontiersin.org]
- 16. Molnupiravir - Wikipedia [en.wikipedia.org]
- 17. Lagevrio vs. Paxlovid: Comparing COVID-19 Pills - GoodRx [goodrx.com]
- 18. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. paxlovid.my [paxlovid.my]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 23. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Comparative Selectivity Analysis of PF-07957472 for SARS-CoV-2 PLpro
A detailed guide for researchers and drug development professionals on the selectivity profile of the novel SARS-CoV-2 papain-like protease (PLpro) inhibitor, PF-07957472, in comparison to other notable inhibitors.
Introduction
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key therapeutic target for COVID-19.[1][2] PLpro's dual function in processing viral polyproteins and interfering with the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins underscores the importance of developing selective inhibitors to minimize off-target effects.[3] This guide provides a comparative analysis of the selectivity of a promising new PLpro inhibitor, this compound, against alternative inhibitors GRL0617 and Tanshinones.
This compound is a potent, selective, and orally available SARS-CoV-2 PLpro inhibitor discovered through a machine learning-driven approach.[1][4] Preclinical studies have demonstrated its efficacy in a mouse model of COVID-19, highlighting its potential as a therapeutic candidate.
Quantitative Selectivity Profile
A critical aspect of drug development is ensuring the selective inhibition of the intended target over other related host enzymes. For PLpro inhibitors, this is particularly important due to the structural and functional similarities between the viral protease and human deubiquitinating enzymes (DUBs). The following table summarizes the available quantitative data on the selectivity of this compound and comparator compounds against a panel of human DUBs and other proteases.
| Target Enzyme | This compound IC50 (µM) | GRL0617 IC50 (µM) | Tanshinone I IC50 (µM) | Tanshinone IIA IC50 (µM) |
| SARS-CoV-2 PLpro | Ki = 0.002 | ~2.1 | >10 | 1.6 |
| Human DUBs | ||||
| USP2 | >100 | >114 | N/A | N/A |
| USP5 | >100 | >114 | N/A | N/A |
| USP7 | >100 | 44 - 47 | N/A | N/A |
| USP8 | >100 | >114 | N/A | N/A |
| USP14 | >100 | N/A | N/A | N/A |
| USP18 | N/A | No Inhibition | N/A | N/A |
| UCH-L1 | N/A | No Inhibition | N/A | N/A |
| UCH-L3 | N/A | No Inhibition | N/A | N/A |
| OTUB1 | >100 | N/A | N/A | N/A |
| Other Proteases | ||||
| Cathepsin B | >100 | N/A | N/A | N/A |
| Cathepsin K | >100 | N/A | N/A | N/A |
| Cathepsin L | >100 | N/A | N/A | N/A |
| Papain | >100 | N/A | N/A | N/A |
N/A: Data not available in the public domain. Data for this compound is sourced from the supplementary materials of Garnsey et al., Science Advances 2024. Data for GRL0617 and Tanshinones are compiled from various cited literature.
Experimental Methodologies
The determination of inhibitor selectivity is paramount for preclinical assessment. The following outlines a representative experimental protocol for assessing the inhibitory activity and selectivity of compounds against SARS-CoV-2 PLpro and a panel of human DUBs, based on commonly employed fluorescence resonance energy transfer (FRET) and other biochemical assays.
SARS-CoV-2 PLpro Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by PLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds (e.g., this compound) and control inhibitors (e.g., GRL0617)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of the test and control compounds in DMSO. b. Add 50 nL of the compound solutions to the wells of a 384-well plate. c. Add 10 µL of PLpro enzyme solution (e.g., 50 nM final concentration) in assay buffer to each well. d. Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme. e. Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) in assay buffer to each well. f. Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 460 nm) over time using a fluorescence plate reader. g. Calculate the rate of reaction for each well. h. Determine the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). i. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Deubiquitinase (DUB) Selectivity Profiling
A similar FRET-based or other enzymatic assay is employed to assess the inhibitory activity of the compounds against a panel of human DUBs.
-
Reagents and Materials:
-
A panel of recombinant human DUB enzymes (e.g., USP2, USP5, USP7, USP8, USP14, OTUB1, etc.)
-
Appropriate fluorogenic or other substrates for each DUB (e.g., Ub-AMC, Ub-Rh110)
-
Assay buffers optimized for each DUB
-
Test compounds and control inhibitors
-
Multi-well plates and a plate reader compatible with the chosen assay format.
-
-
Procedure: a. The assay is performed similarly to the PLpro inhibition assay, with modifications to the enzyme, substrate, and buffer conditions as required for each specific DUB. b. The IC50 values for the test compound against each DUB are determined. c. The selectivity is calculated as the ratio of the IC50 for the DUB to the IC50 for SARS-CoV-2 PLpro.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a SARS-CoV-2 PLpro inhibitor.
Figure 1. Workflow for determining the selectivity of SARS-CoV-2 PLpro inhibitors.
Signaling Pathway Context
SARS-CoV-2 PLpro interferes with the host's innate immune signaling by cleaving ubiquitin and ISG15 from key signaling proteins. This disruption helps the virus evade the host's antiviral response. The diagram below illustrates the signaling pathway and the point of intervention by a PLpro inhibitor.
Figure 2. SARS-CoV-2 PLpro's role in viral replication and immune evasion, and the inhibitory action of this compound.
Conclusion
The available data indicates that this compound is a highly selective inhibitor of SARS-CoV-2 PLpro, demonstrating minimal activity against a range of human deubiquitinating enzymes and other proteases. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects. In comparison, while GRL0617 also exhibits good selectivity against the tested DUBs, the quantitative data for a broad panel is less comprehensive. The selectivity profile of Tanshinones against human DUBs is not well-characterized, making a direct comparison challenging. The robust and specific inhibitory activity of this compound against SARS-CoV-2 PLpro, combined with its favorable selectivity profile, positions it as a strong candidate for further development as an antiviral therapeutic for COVID-19.
References
- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Comparative Guide to the Antiviral Activity of PF-07957472 in Various Cell Lines
This guide provides a comprehensive comparison of the antiviral activity of PF-07957472, a potent and orally active inhibitor of the SARS-CoV-2 papain-like protease (PLpro), with other relevant antiviral compounds.[1][2] The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Executive Summary
This compound demonstrates significant antiviral efficacy against SARS-CoV-2 by targeting the viral PLpro, a crucial enzyme for viral replication.[1][2] This guide summarizes its activity in various cell lines and compares it with other PLpro and 3CLpro inhibitors. The presented data, experimental protocols, and pathway diagrams aim to provide a clear and objective assessment of this compound's performance.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and other comparator compounds in different cell lines commonly used for SARS-CoV-2 research.
Table 1: Antiviral Activity (EC50 in µM) of this compound and Comparator Compounds against SARS-CoV-2
| Compound | Target | NHBE | Vero E6 | A549-hACE2 | Caco-2 |
| This compound | PLpro | 0.0139 [1][3] | - | - | - |
| GRL0617 | PLpro | - | 21.7 ± 1.6[4] | > 20[4] | 19.96[5] |
| XR8-23 | PLpro | - | 2.8 ± 0.4[4] | 1.4 ± 0.1[4] | - |
| XR8-24 | PLpro | - | 2.5 ± 1.9[4] | 1.2 ± 0.2[4] | - |
| PF-00835231 | 3CLpro | - | 39.7 - 88.9[6] | 0.158 - 0.221[7] | - |
| Remdesivir | RdRp | - | - | 0.238 - 0.442[7] | - |
EC50 values represent the concentration of the compound that inhibits viral replication by 50%. A lower EC50 value indicates higher potency. Data for some compound/cell line combinations were not available in the searched literature.
Table 2: Cytotoxicity (CC50 in µM) of Selected Antiviral Compounds
| Compound | Vero E6 | A549-hACE2 | Caco-2 |
| GRL0617 | > 50 | - | - |
| XR8-23 | > 10 | < 10 | - |
| XR8-24 | > 50 | < 50 | - |
| PF-00835231 | > 100 | > 100 | - |
| Remdesivir | > 10 | > 10 | - |
CC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity. Data for this compound cytotoxicity was not explicitly found in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds (e.g., this compound)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in infection medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI) for 1 hour.
-
Remove the virus inoculum and add an overlay medium containing the respective compound concentrations.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[3][8]
qRT-PCR for Viral Load Quantification
This method measures the amount of viral RNA in cell culture supernatants as an indicator of viral replication.
Materials:
-
Infected cell culture supernatants
-
RNA extraction kit
-
qRT-PCR master mix (with reverse transcriptase)
-
Primers and probes specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp gene)
-
qRT-PCR instrument
Procedure:
-
Collect supernatants from infected cells treated with different concentrations of the test compound.
-
Extract viral RNA from the supernatants using a commercial RNA extraction kit.
-
Perform one-step qRT-PCR using a master mix containing reverse transcriptase and primers/probes specific for the target viral gene.
-
The cycling conditions typically include a reverse transcription step, followed by PCR amplification cycles.
-
Quantify the viral RNA levels based on the cycle threshold (Ct) values, using a standard curve of known RNA concentrations.
-
Calculate the percentage of viral load reduction compared to the virus control.
-
The EC50 value is determined from the dose-response curve of viral load reduction versus compound concentration.[9][10][11]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compound on the viability of host cells.
Materials:
-
Uninfected cells (same cell line as used for antiviral assays)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.[12][13][14]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of SARS-CoV-2 PLpro by this compound disrupts viral polyprotein processing.
Experimental Workflow Diagram
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized qRT-PCR Approach for the Detection of Intra- and Extra-Cellular SARS-CoV-2 RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
PF-07957472: A Comparative Analysis of its Cross-Reactivity with Other Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of PF-07957472, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), against other viral proteases. The information presented herein is intended to assist researchers in evaluating the specificity and potential applications of this compound in antiviral drug development.
Executive Summary
This compound is an orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication.[1][2][3] Studies have demonstrated its high potency against SARS-CoV-2 PLpro. To assess its specificity, this compound was profiled against a panel of papain-like proteases from other coronaviruses. The findings indicate a high degree of selectivity for the SARS-CoV-2 and SARS-CoV-1 PLpro enzymes, with significantly reduced or no activity against other tested viral proteases. This high specificity is a desirable characteristic for an antiviral therapeutic, as it minimizes the potential for off-target effects.
Data Presentation: Cross-Reactivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, SARS-CoV-2 PLpro, and its cross-reactivity with PLpro from other coronaviruses. The data is based on a fluorescence resonance energy transfer (FRET)-based enzymatic assay.
| Viral Protease | Virus | Potency (Ki) | Activity Level |
| Papain-like Protease (PLpro) | SARS-CoV-2 | 2.6 nM | Potent |
| Papain-like Protease (PLpro) | SARS-CoV-1 | Potent (exact Ki not specified) | Potent |
| Papain-like Protease (PLpro) | MERS-CoV | >10,000 nM | Inactive |
| Papain-like Protease (PLpro) | hCoV-229E | >10,000 nM | Inactive |
| Papain-like Protease (PLpro) | hCoV-OC43 | >10,000 nM | Inactive |
Note: The specific quantitative Ki values for SARS-CoV-1, MERS-CoV, hCoV-229E, and hCoV-OC43 PLpro were not publicly available in the supplementary data of the cited primary research. The qualitative descriptions are based on the findings reported in the main text of the study.
Experimental Protocols
Determination of Protease Inhibition using a Fluorescence Resonance Energy Transfer (FRET)-based Assay
This biochemical assay is a common method for determining the inhibitory activity of compounds against viral proteases.
1. Reagents and Materials:
-
Recombinant viral proteases (e.g., SARS-CoV-2 PLpro, MERS-CoV PLpro, etc.)
-
Fluorogenic peptide substrate containing a cleavage site for the protease, flanked by a FRET donor and quencher pair. For PLpro, a commonly used substrate is Z-RLRGG-AMC.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM TCEP, 0.01% Tween-20, 10% glycerol)
-
Test compound (this compound) serially diluted in DMSO.
-
384-well, black, low-volume assay plates.
-
Plate reader capable of fluorescence measurements.
2. Assay Procedure:
-
A solution of the recombinant viral protease in assay buffer is dispensed into the wells of the 384-well plate.
-
The test compound, this compound, is added to the wells at various concentrations. A DMSO control (vehicle) is also included.
-
The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of the FRET-labeled peptide substrate to all wells.
-
The fluorescence intensity is measured kinetically over a specific time period (e.g., 60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
3. Data Analysis:
-
The rate of substrate cleavage is determined from the linear phase of the kinetic readouts.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control.
-
The half-maximal inhibitory concentration (IC
50) value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software. -
The inhibitor binding constant (K
i) can be calculated from the IC50value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.
Visualizations
Caption: Experimental workflow for assessing protease inhibitor specificity.
Caption: Specificity of this compound for various viral proteases.
References
- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency Advantage: A Structural Showdown Between PF-07957472 and GRL0617
A deep dive into the structural and biochemical evidence reveals the underpinnings of PF-07957472's superior inhibitory effects on SARS-CoV-2 papain-like protease (PLpro) compared to its predecessor, GRL0617. This guide synthesizes key experimental data, offering a comparative analysis for researchers in virology and drug discovery.
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response, making it a prime target for antiviral therapeutics. While GRL0617 was an early-stage inhibitor identified for SARS-CoV PLpro, the recently developed this compound has demonstrated markedly enhanced potency. The structural basis for this improvement lies in its optimized interactions within the PLpro active site, particularly its engagement with the BL2 groove.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative metrics for this compound and GRL0617, highlighting the significant increase in potency with this compound.
| Compound | Target | IC50 (in vitro) | EC50 (in cells) |
| This compound | SARS-CoV-2 PLpro | Not explicitly reported | 13.9 nM (in NHBE cells)[1] |
| GRL0617 | SARS-CoV-2 PLpro | ~2.1 µM[2][3] | 21 µM (in Vero E6 cells) |
Structural Basis for Enhanced Potency: A Tale of Two Binding Modes
X-ray crystallography studies have been instrumental in elucidating the binding modes of both inhibitors. The co-crystal structure of GRL0617 with SARS-CoV-2 PLpro reveals that it is a non-covalent inhibitor that resides in the ubiquitin-specific proteases (USP) domain[2][3]. Its binding induces a closure of the flexible BL2 loop.
The co-crystal structure of this compound in complex with SARS-CoV-2 PLpro (PDB: 9CSY) provides a clear rationale for its enhanced potency over GRL0617. This compound, a derivative of the GRL0617 scaffold, engages in more extensive and optimized interactions within the active site. A key distinction is its interaction with a "BL2 groove," a novel binding pocket formed by the closure of the BL2 loop, leading to a slower off-rate and improved binding affinity.
The diagrams below illustrate the key interactions of each inhibitor with the PLpro active site.
The Crucial Role of PLpro in the Viral Lifecycle
SARS-CoV-2 PLpro is a multifunctional enzyme essential for viral replication and immune evasion. It cleaves the viral polyprotein at three sites to release non-structural proteins 1, 2, and 3. Furthermore, it exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 modifications from host proteins. This interference with host cellular pathways helps the virus to dampen the innate immune response. The inhibition of PLpro by compounds like this compound is therefore a dual-pronged antiviral strategy.
Experimental Methodologies
The characterization and comparison of this compound and GRL0617 involved a suite of biochemical and structural biology techniques.
Key Experimental Protocols
-
X-ray Crystallography: To determine the three-dimensional structure of the inhibitors in complex with SARS-CoV-2 PLpro, co-crystallization was performed. The wild-type or a mutant (C111S) PLpro was incubated with the inhibitor prior to setting up crystallization trials. X-ray diffraction data were collected from the resulting crystals, and the structures were solved and refined to reveal the detailed binding interactions. For this compound, the co-crystal structure was resolved to 2.60 Å.
-
In Vitro Enzymatic Assays: The inhibitory potency (IC50) of the compounds against PLpro was determined using a fluorescence resonance energy transfer (FRET)-based assay. A fluorogenic peptide substrate is cleaved by PLpro, resulting in an increase in fluorescence. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme activity is inhibited.
-
Cell-Based Antiviral Assays: The efficacy of the inhibitors in a cellular context (EC50) was assessed using cytopathic effect (CPE) assays in cell lines such as Vero E6 or normal human bronchial epithelial (NHBE) cells infected with SARS-CoV-2. The ability of the compounds to protect the cells from virus-induced death is measured, typically by quantifying cell viability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For GRL0617, 1H,15N-HSQC NMR experiments were used to confirm its binding to PLpro and to demonstrate that it blocks the interaction between PLpro and the C-terminus of ISG15.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery [ideas.repec.org]
In Vivo Showdown: A Comparative Analysis of PF-07957472 and Other PLpro Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the SARS-CoV-2 papain-like protease (PLpro) inhibitor PF-07957472 with other notable PLpro inhibitors. This analysis is supported by available preclinical experimental data to inform future research and development efforts.
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response, making it a prime target for antiviral therapeutics. This guide focuses on the in vivo performance of this compound, a potent and orally available PLpro inhibitor, and compares it with other significant inhibitors in its class, including GRL-0617, Jun12682, and WEHI-P8.
At a Glance: Comparative Efficacy of PLpro Inhibitors
The following tables summarize the available quantitative in vivo data for this compound and other PLpro inhibitors from preclinical studies in mouse models of SARS-CoV-2 infection. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Efficacy Findings | Reference |
| This compound | Mouse-adapted SARS-CoV-2 (MA10) | 50 and 150 mg/kg, twice daily (BID), oral | Statistically significant reduction in lung viral titers at 4 days post-infection. At 150 mg/kg, viral levels in half of the mice were reduced to the limit of detection. Protected mice from weight loss. Efficacy was comparable to the Mpro inhibitor Nirmatrelvir. | |
| Jun12682 | Lethal mouse-adapted SARS-CoV-2 (N501YMA30) | 250 mg/kg, twice a day, oral | Significantly improved survival rates. Reduced lung viral loads and histopathological lesions. Offered complete survival at the tested dose. | |
| GRL-0617 | SARS-CoV-2 infected Vero E6 cells (in vitro) | Not applicable (in vitro data) | Weak cellular antiviral effects with an EC50 of 51.9 μM in the presence of a P-glycoprotein efflux inhibitor. | |
| WEHI-P8 | SARS-CoV-2 P21 infected C57BL/6 mice | 100 mg/kg or 150 mg/kg, oral (at 6, 24, and 48h post-infection) | Demonstrated oral efficacy, reducing viral burden and inflammation in the lungs. Outperformed a Paxlovid-like treatment in a severe disease model in terms of viral inhibition and reduction of inflammatory response. |
| Inhibitor | In Vitro Potency (IC50/Ki) | Cellular Antiviral Activity (EC50) | Key Pharmacokinetic Properties | Reference |
| This compound | Not explicitly stated in provided search results | 13.9 nM (in SARS-CoV-2 infected NHBE cells) | Orally active | |
| Jun12682 | Ki = 37.7 nM | 1.1 μM (FlipGFP PLpro assay) | Favorable in vitro and in vivo pharmacokinetic properties, including high stability in human microsomes. Excellent oral bioavailability (72.8%) in mice. | |
| GRL-0617 | Ki = 857 nM | 22.4 μM (FlipGFP PLpro assay), 51.9 μM (Vero E6 cells) | Weak cellular antiviral potency. | |
| WEHI-P8 | IC50 = 12 nM | 0.298 µM (FRET assay) | Good in vitro pharmacokinetic properties, including low hERG binding and good selectivity against CYPs. No time-dependent CYP inhibition. |
Delving into the Mechanism: PLpro's Role in Immune Evasion
PLpro contributes to viral replication by cleaving the viral polyprotein. Furthermore, it possesses deubiquitinating (DUB) and deISGylating activities, targeting host proteins to suppress the innate immune response. Specifically, PLpro can remove ubiquitin and ISG15 modifications from host proteins, thereby dampening antiviral signaling pathways such as the type I interferon (IFN) and NF-κB pathways.
Caption: SARS-CoV-2 PLpro's dual role in viral replication and immune evasion.
Experimental Corner: In Vivo Efficacy Protocol
While specific protocols vary, a general methodology for assessing the in vivo efficacy of PLpro inhibitors in a mouse model of SARS-CoV-2 infection is outlined below. This is a synthesized protocol based on the available literature.
Caption: Generalized workflow for in vivo evaluation of PLpro inhibitors.
Detailed Methodologies:
-
Animal Models: Studies have utilized mouse-adapted strains of SARS-CoV-2, such as SARS-CoV-2 MA10 or SARS2-N501YMA30, in mouse strains like BALB/c or C57BL/6.
-
Infection and Dosing: Mice are typically infected intranasally. Oral administration of the inhibitors or vehicle control is initiated shortly after infection and continued for a specified duration, often twice daily for four days.
-
Efficacy Assessment: Key endpoints include the measurement of viral titers in the lungs at the end of the treatment period, monitoring of body weight changes as an indicator of disease severity, and histopathological analysis of lung tissue to assess inflammation and damage. In some studies, survival rates are also a primary endpoint in lethal infection models.
Concluding Remarks
The available in vivo data demonstrates that this compound is a potent, orally bioavailable PLpro inhibitor with significant antiviral efficacy in a preclinical mouse model of SARS-CoV-2 infection. Its performance is comparable to that of the Mpro inhibitor Nirmatrelvir in reducing viral lung titers. Other PLpro inhibitors, such as Jun12682 and WEHI-P8, also show promising in vivo efficacy, with Jun12682 demonstrating a survival benefit in a lethal mouse model and WEHI-P8 showing strong antiviral and anti-inflammatory effects.
While GRL-0617 served as a crucial starting point for the development of many PLpro inhibitors, its weak cellular potency limits its in vivo applicability. The development of next-generation inhibitors like this compound, Jun12682, and WEHI-P8, with improved potency and pharmacokinetic profiles, underscores the potential of targeting PLpro as a viable therapeutic strategy against COVID-19.
Future research should focus on direct, head-to-head in vivo comparative studies under standardized experimental conditions to provide a more definitive assessment of the relative efficacy of these promising PLpro inhibitors. Such studies will be instrumental in guiding the selection of lead candidates for further clinical development.
Next-Generation SARS-CoV-2 PLpro Inhibitor PF-07957472 Demonstrates Improved Off-Target Liability Profile Over First-Generation Compound GRL0617
For Immediate Release
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The development of potent and selective antiviral therapeutics is paramount in the ongoing efforts to combat COVID-19. While first-generation SARS-CoV-2 papain-like protease (PLpro) inhibitors like GRL0617 paved the way for targeting this essential viral enzyme, next-generation compounds are demonstrating significant improvements in potency and a reduction in off-target liabilities. This guide provides a detailed comparison of the off-target liability of the clinical candidate PF-07957472 against its predecessor, GRL0617, supported by available experimental data.
The SARS-CoV-2 PLpro is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1] Its dual function of processing the viral polyprotein and reversing host-cell post-translational modifications of ubiquitin and ISG15 makes it an attractive target for antiviral therapy.[2] this compound, a potent, selective, and orally available SARS-CoV-2 PLpro inhibitor, has shown robust efficacy in preclinical models of COVID-19 infection.[3] In contrast, while GRL0617 was instrumental in validating PLpro as a druggable target, its development has been hampered by factors including weaker antiviral activity in cellular assays.
Executive Summary of Comparative Off-Target Liability
This compound exhibits a more favorable off-target profile compared to GRL0617, with a notable improvement in its interaction with key human enzymes responsible for drug metabolism. This enhanced selectivity is a critical attribute for a successful clinical candidate, as it reduces the potential for adverse drug-drug interactions and other toxicities.
Quantitative Comparison of Off-Target Activities
The following tables summarize the available quantitative data on the off-target activities of this compound and GRL0617.
Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms
| CYP Isoform | This compound IC50 (μM) | GRL0617 IC50 (μM) |
| CYP1A2 | No potent reversible inhibition | 59.6[2] |
| CYP2B6 | No potent reversible inhibition | 22.6[2] |
| CYP2C9 | No potent reversible inhibition | 7.6 |
| CYP2C19 | No potent reversible inhibition | 27.5 |
| CYP3A4 | No potent reversible inhibition | 8.0 - 10.9 |
Table 2: Other Off-Target Liabilities
| Target | This compound | GRL0617 |
| hERG Potassium Channel (IC50) | 28.0 μM | Data not available |
| Broad Safety Panel (e.g., Cerep) | No clear off-target liabilities identified in a comprehensive safety panel (full data in supplementary material of Garnsey et al., 2024) | Data not available |
| Human Deubiquitinases (DUBs) | Data not available | No inhibition of HAUSP, USP18, UCH-L1, UCH-L3 observed |
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
References
PF-07957472 in Combination Therapy: A Comparative Guide for Researchers
An Objective Analysis of the SARS-CoV-2 PLpro Inhibitor PF-07957472 and its Potential for Combination Use with Other Antiviral Agents.
Executive Summary
This compound is a potent, selective, and orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication.[1][2][3] Developed through a machine learning-driven discovery process, this compound has demonstrated robust efficacy as a monotherapy in preclinical murine models of COVID-19 infection.[1][2] As a PLpro-targeting antiviral, this compound offers a distinct mechanism of action compared to the more clinically advanced main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) inhibitors.
Currently, there is a notable absence of published experimental data evaluating this compound in direct combination with other antiviral agents. This guide, therefore, summarizes the existing preclinical data for this compound as a monotherapy and explores the theoretical and evidence-based rationale for its potential use in combination therapies. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research directions.
Mechanism of Action: A Differentiated Approach
SARS-CoV-2 relies on two key proteases, PLpro and Mpro, to cleave its viral polyproteins into functional non-structural proteins (nsps) necessary for viral replication. This compound specifically targets PLpro, which is responsible for cleaving the nsp1/2, nsp2/3, and nsp3/4 junctions. In addition to its role in polyprotein processing, PLpro also interferes with the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host proteins. By inhibiting PLpro, this compound not only disrupts viral replication but may also help to preserve the host's antiviral immune signaling.
This mechanism is distinct from that of other major classes of SARS-CoV-2 inhibitors:
-
Mpro (or 3CLpro) inhibitors , such as nirmatrelvir (B3392351) (a component of Paxlovid), block the main protease responsible for the majority of polyprotein cleavages.
-
RdRp inhibitors , such as remdesivir (B604916) and molnupiravir, target the viral RNA polymerase, preventing the replication of the viral genome.
The targeting of different essential viral enzymes by these drug classes provides a strong rationale for their combined use to achieve synergistic or additive antiviral effects and to mitigate the risk of drug resistance.
Data Presentation: this compound Monotherapy Performance
The following tables summarize the key in vitro and in vivo performance data for this compound as a monotherapy, as reported in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical Potency (Ki) | Recombinant SARS-CoV-2 PLpro | 1.8 µM (for parent compound GRL0617) | |
| Antiviral Activity (EC50) | Vero E6 (with Pgp inhibitor) | 68.2 µM (for parent compound GRL0617) | |
| Antiviral Activity (EC50) | Differentiated Normal Human Bronchial Epithelial (dNHBE) cells | 13.9 nM | |
| Antiviral Activity (EC90) | Differentiated Normal Human Bronchial Epithelial (dNHBE) cells | 56.7 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse-Adapted SARS-CoV-2 Model
| Treatment Group (oral, twice daily) | Lung Viral Titer Reduction (Day 4 post-infection) | Body Weight Loss Protection | Reference |
| Vehicle | Baseline | ~10% loss | |
| This compound (20 mg/kg) | Statistically significant, dose-dependent reduction | Protected from weight loss | |
| This compound (50 mg/kg) | Statistically significant, dose-dependent reduction | Protected from weight loss | |
| This compound (150 mg/kg) | Statistically significant, dose-dependent reduction (viral levels reduced to limit of detection in half of the mice) | Protected from weight loss |
Combination Therapy: Rationale and Potential Synergies
While specific data for this compound is lacking, studies with other PLpro inhibitors have shown the potential for enhanced antiviral activity when combined with drugs targeting different viral mechanisms.
-
PLpro and RdRp Inhibitors : Research has indicated that the combination of a PLpro inhibitor with an RdRp inhibitor, such as remdesivir, can result in synergistic inhibition of viral replication. This synergy is thought to arise from the simultaneous disruption of two distinct and essential processes in the viral life cycle: polyprotein processing and genome replication.
-
PLpro and Mpro Inhibitors : The combined inhibition of both PLpro and Mpro has been shown to be more effective at inhibiting SARS-CoV-2 replication than targeting either protease alone. This suggests an additive or potentially synergistic effect by comprehensively shutting down the processing of the viral polyprotein.
Given that this compound is a potent PLpro inhibitor, it is scientifically plausible that its combination with an approved Mpro inhibitor (like nirmatrelvir) or an RdRp inhibitor (like remdesivir) could lead to a more profound and durable antiviral response. Such combinations could also present a higher barrier to the development of viral resistance.
Visualizing Mechanisms and Workflows
Signaling Pathway: SARS-CoV-2 Polyprotein Processing and Inhibition
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of PF-07957472
IMMEDIATE ACTION REQUIRED: Obtain the Safety Data Sheet (SDS) for PF-07957472.
A specific, publicly available Safety Data Sheet (SDS) containing detailed disposal instructions for the research compound this compound has not been identified. The manufacturer or supplier, such as MedChemExpress, is the primary source for this critical safety document and should be contacted to request it.[1][2]
Treat this compound as a hazardous chemical until its properties are fully understood from the official SDS. The overriding principle of laboratory safety is to formulate a disposal plan before any experimental work begins.[3]
General Disposal Protocol for Research Chemicals
In the absence of a specific SDS for this compound, researchers, scientists, and drug development professionals must adhere to established best practices for the disposal of novel or uncharacterized chemical compounds. The following step-by-step guide is based on general laboratory chemical waste management principles.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all personnel are equipped with the appropriate PPE. While the specific requirements will be detailed in the SDS, standard practice for handling potentially hazardous chemicals includes:
-
Gloves: Wear two pairs of chemotherapy-rated or chemically resistant gloves.
-
Lab Coat: A disposable or dedicated lab coat is essential.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safety and compliance.[4]
-
Designate a Hazardous Waste Container: Use a dedicated, leak-proof container that is compatible with the chemical. The container should be clearly labeled as "Hazardous Chemical Waste."
-
Label the Container: The label must include the full chemical name ("this compound") and any other components of the waste stream.
-
Collect Waste:
-
Grossly Contaminated Waste: This includes any unused or expired pure compound, concentrated solutions, and materials used to clean up spills.
-
Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, used pipette tips, and contaminated PPE. These should also be collected in a designated hazardous waste container.
-
Step 3: Storage of Chemical Waste
Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[5] This area must be at or near the point of waste generation. Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The EHS department is the final authority on disposal procedures and will ensure that the waste is managed in compliance with all local, state, and federal regulations.
Step 5: Decontamination
After handling and disposing of the compound, thoroughly decontaminate all work surfaces, such as fume hoods and benchtops. Use a suitable deactivating solution if one is specified in the SDS. If not, a multi-step cleaning process with a detergent solution followed by a solvent in which the compound is soluble is recommended. All cleaning materials should be disposed of as hazardous waste.
Summary of Laboratory Waste Disposal Principles
| Principle | Guideline |
| Plan Ahead | Always have a disposal plan before starting an experiment.[3] |
| Obtain SDS | The Safety Data Sheet is the primary source of hazard and disposal information. |
| Segregate Waste | Keep hazardous and non-hazardous waste separate. Combining them increases disposal costs and regulatory burdens.[4] |
| Proper Labeling | All waste containers must be clearly and accurately labeled. |
| Use Correct Containers | Waste containers must be compatible with the chemicals they hold and kept in good condition.[6] |
| Consult EHS | Your institution's Environmental Health and Safety department provides final guidance and manages waste pickup. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not directly related to its disposal. For information on its use as a SARS-CoV-2 PLpro inhibitor, please refer to the relevant scientific literature.
Logical Workflow for Chemical Disposal
Caption: Workflow for the safe and compliant disposal of a research chemical like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling PF-07957472
Essential protocols for the safe handling, use, and disposal of the potent SARS-CoV-2 inhibitor PF-07957472 are outlined below to ensure the safety of laboratory personnel. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and waste disposal plans to minimize exposure risk and maintain a secure research environment.
This compound is an orally active and potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), crucial for viral replication.[1][2][3] As with any potent pharmaceutical compound, strict adherence to safety protocols is paramount to protect researchers from potential health effects.[4] This document serves as a vital resource for scientists and drug development professionals, offering clear, actionable steps for the safe management of this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier against exposure after all other control measures have been implemented.[5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. Change the outer glove every 30-60 minutes or immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the outer gloves. |
| Eye Protection | Safety Goggles with Side Shields | Provide a seal around the eyes to protect against splashes and aerosols. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes. |
| Respiratory Protection | N95 or Higher Respirator | Required when handling the powdered form of the compound, during spill cleanup, or when engineering controls are not available. A surgical mask is not a substitute. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory-appropriate, closed-toe footwear. |
Operational Plan for Safe Handling
A systematic approach to handling potent compounds is crucial for minimizing exposure risk. The following step-by-step plan details the procedures for receiving, storing, handling, and disposing of this compound.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (gloves, lab coat) before opening the shipping container in a designated receiving area.
-
If handling a powdered form outside of a containment enclosure, an N95 respirator is required.
-
Verify the container label and integrity.
2. Storage:
-
Store this compound in a clearly labeled, sealed, and secure container.
-
Keep it in a designated, restricted-access area, such as a locked cabinet or refrigerator, away from incompatible materials.
-
The storage temperature should be maintained at room temperature in the continental US, though this may vary elsewhere.
3. Preparation and Handling (in a Containment Enclosure):
-
All manipulations of powdered this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Before starting, ensure all necessary materials and equipment are inside the enclosure to avoid passing items in and out.
-
Use disposable equipment (e.g., weigh boats, spatulas) whenever possible.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE, including a respirator, before proceeding with cleanup.
-
For small powder spills, gently cover with damp absorbent material to avoid creating dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Clean the spill area with a suitable deactivating agent (if known) or a detergent solution, followed by a water rinse.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
5. Disposal Plan:
-
All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.
-
Place all contaminated solid waste (gloves, gowns, shoe covers, weigh boats, etc.) in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid waste should be collected in a sealed, labeled, and appropriate hazardous waste container.
-
Follow all institutional and local regulations for the disposal of chemical and pharmaceutical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
